Sulfo-SPP sodium
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H15N2NaO7S3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
sodium 2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C14H16N2O7S3.Na/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22;/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
BBEYHTSOUCPSMC-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])SSC2=CC=CC=N2.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Strategy: A Technical Guide to the Mechanism of Action of Sulfonamide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the mechanism of action of sulfonamide antibiotics, a class of synthetic antimicrobial agents. While the query specified "Sulfo-SPP sodium," this term does not correspond to a recognized chemical entity. The evidence strongly suggests a likely reference to sulfonamide drugs, which are sodium salts and play a crucial role in combating bacterial infections. This document will focus on the well-established molecular interactions and cellular consequences of sulfonamide action, supported by experimental evidence and methodologies.
Core Mechanism: Competitive Inhibition of Folic Acid Synthesis
The primary antibacterial effect of sulfonamides lies in their ability to disrupt the bacterial synthesis of folic acid (folate), an essential nutrient for bacterial growth and replication.[1][2] Folic acid is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, as well as certain amino acids.[1]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.[2][3] This structural mimicry allows them to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a critical step in the folate synthesis cascade. By binding to the active site of DHPS, sulfonamides block PABA from binding, thereby halting the production of dihydrofolic acid and, consequently, tetrahydrofolate, the biologically active form of folic acid. This disruption of the folate pathway ultimately inhibits the synthesis of bacterial DNA, RNA, and proteins, leading to a bacteriostatic effect—inhibiting bacterial growth and proliferation rather than outright killing the bacteria.
The selective toxicity of sulfonamides towards bacteria is a key feature of their clinical efficacy. Human cells do not synthesize their own folic acid; they obtain it from their diet. Therefore, sulfonamides do not interfere with human cellular processes, making them effective antibacterial agents with minimal impact on the host.
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Caption: Sulfonamide Mechanism of Action.
Alternative Interpretation: SPDP as a Bioconjugation Agent
It is also plausible that "Sulfo-SPP" was a misnomer for N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a heterobifunctional cross-linking reagent. In this context, the "mechanism of action" refers to its chemical functionality in bioconjugation rather than a pharmacological effect.
SPDP is utilized to link molecules containing primary amines with molecules containing free sulfhydryl (thiol) groups. Its mechanism involves two primary reactions:
-
Amine Reaction: The N-hydroxysuccinimide (NHS) ester end of SPDP reacts with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7.0-8.0.
-
Sulfhydryl Reaction: The 2-pyridyldithio group on the other end of SPDP reacts with free sulfhydryl groups to form a disulfide bond. This reaction proceeds via a thiol-disulfide exchange.
This dual reactivity makes SPDP a valuable tool for creating conjugates between different types of biomolecules, such as antibodies and enzymes, for applications in immunoassays, drug delivery, and diagnostics. The disulfide bond introduced by SPDP is cleavable by reducing agents, allowing for the release of the conjugated molecules under specific conditions.
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Caption: SPDP Crosslinker Mechanism.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the compounds discussed.
| Parameter | Sulfonamides (General) | N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) |
| Molecular Formula | Varies (e.g., C10H10N4O2S for Sulfadiazine) | C12H12N2O4S2 |
| Molecular Weight | Varies (e.g., 250.28 g/mol for Sulfadiazine) | 312.36 g/mol |
| CAS Number | Varies (e.g., 68-35-9 for Sulfadiazine) | 68181-17-9 |
| Purity | Pharmaceutical Grade | ≥ 95% (HPLC) or ≥ 97% (HPLC) |
| Appearance | White to slightly yellow crystalline powder | White powder |
| Storage Conditions | Room temperature, protected from light | 0-8 °C, protected from moisture |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Sulfonamides
This protocol outlines a standard method for determining the MIC of a sulfonamide against a bacterial strain.
Objective: To determine the lowest concentration of a sulfonamide that visibly inhibits bacterial growth.
Materials:
-
Sulfonamide stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Prepare a serial dilution of the sulfonamide stock solution in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the sulfonamide at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm.
Protocol for Protein-Protein Conjugation using SPDP
This protocol provides a general workflow for crosslinking two proteins using SPDP.
Objective: To covalently link a protein containing primary amines to a protein containing free sulfhydryl groups.
Materials:
-
Protein A (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B (containing a free sulfhydryl group) in a suitable buffer
-
SPDP stock solution (e.g., in DMSO)
-
Reducing agent (e.g., DTT or TCEP) for cleaving existing disulfide bonds if necessary
-
Desalting columns or dialysis equipment for buffer exchange and removal of excess reagents
Procedure:
Step 1: Modification of Protein A with SPDP
-
Dissolve Protein A in PBS at a suitable concentration.
-
Add a molar excess of SPDP to the Protein A solution. The exact molar ratio will need to be optimized for the specific protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP using a desalting column, equilibrating with PBS.
Step 2: Conjugation of SPDP-modified Protein A with Protein B
-
If Protein B has internal disulfide bonds that need to be reduced to generate a free sulfhydryl, treat it with a reducing agent like DTT, followed by removal of the reducing agent.
-
Mix the SPDP-modified Protein A with Protein B in a suitable reaction buffer (pH 7.0-7.5).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction progress can be monitored by techniques such as SDS-PAGE, which will show the formation of a higher molecular weight conjugate.
Step 3: Purification of the Conjugate
-
Purify the resulting conjugate from unreacted proteins and byproducts using size-exclusion chromatography or other appropriate chromatographic techniques.
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Caption: Experimental Workflows.
References
An In-depth Technical Guide to Sulfo-SPP Sodium: A Thiol-Cleavable Crosslinker for Probing Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfo-SPP (Sulfosuccinimidyl 4-(2-pyridyldithio)pentanoate) sodium salt is a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinking agent. Its design facilitates the conjugation of amine-containing molecules to sulfhydryl-containing molecules, making it a valuable tool in protein chemistry, particularly for studying protein-protein interactions. The inclusion of a sulfonate group on the N-hydroxysuccinimide (NHS) ester ring renders the molecule water-soluble, allowing for crosslinking reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure. The central disulfide bond within the spacer arm is readily cleaved by reducing agents, enabling the separation of crosslinked conjugates for subsequent analysis. This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-SPP sodium salt.
Chemical Properties and Structure
This compound salt, systematically named Pentanoic acid, 4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt, is characterized by its amine-reactive Sulfo-NHS ester and its sulfhydryl-reactive pyridyldithio group, connected by a spacer arm containing a cleavable disulfide bond.
Chemical Structure:
Caption: Chemical structure of this compound salt.
Quantitative Data
A summary of the key quantitative properties of this compound salt is provided in the table below.
| Property | Value | Reference |
| CAS Number | 452072-24-1 | [1] |
| Molecular Formula | C₁₄H₁₅N₂NaO₇S₃ | [1] |
| Molecular Weight | 442.46 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | [1] |
Experimental Protocols
General Protein-Protein Crosslinking Protocol
This protocol provides a general framework for crosslinking two proteins (Protein-A with primary amines and Protein-B with sulfhydryl groups) using Sulfo-SPP. Optimization is recommended for each specific application.
Materials:
-
This compound salt
-
Amine-free, sulfhydryl-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reducing agent for cleavage (e.g., 20-50 mM Dithiothreitol (DTT) or 10-20 mM Tris(2-carboxyethyl)phosphine (TCEP))
-
Protein-A (containing primary amines, e.g., lysine residues)
-
Protein-B (containing free sulfhydryl groups, e.g., cysteine residues)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate the Sulfo-SPP vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of Sulfo-SPP in the reaction buffer (e.g., 10 mg/mL). Gentle warming may be necessary for complete dissolution.
-
-
Reaction of Sulfo-SPP with Protein-A (Amine-reactive step):
-
Dissolve Protein-A in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Add a 10- to 50-fold molar excess of the Sulfo-SPP stock solution to the Protein-A solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SPP from the activated Protein-A using a desalting column equilibrated with the reaction buffer.
-
-
Reaction with Protein-B (Sulfhydryl-reactive step):
-
Immediately add the purified, activated Protein-A to a solution of Protein-B in the reaction buffer. The molar ratio of Protein-A to Protein-B will depend on the experimental goals.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinked Product:
-
The crosslinked product can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.
-
Cleavage of the Disulfide Bond
The disulfide bond in the Sulfo-SPP crosslinker can be cleaved to separate the conjugated molecules.
Procedure:
-
To the crosslinked sample, add a reducing agent such as DTT to a final concentration of 20-50 mM or TCEP to a final concentration of 10-20 mM.
-
Incubate at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Analyze the cleaved products by SDS-PAGE under reducing conditions to confirm the separation of the crosslinked proteins.
Visualization of Experimental Workflow and Signaling Pathway Application
Experimental Workflow for Protein-Protein Interaction Study
The following diagram illustrates a typical workflow for identifying protein-protein interactions using Sulfo-SPP.
Caption: Workflow for Sulfo-SPP crosslinking.
Application in Studying Signaling Pathways
Sulfo-SPP is particularly useful for mapping interactions within signaling pathways, especially those involving cell surface receptors, as its membrane impermeability ensures that crosslinking is restricted to the extracellular or cell-surface environment. For instance, it can be used to identify proteins that interact with a specific receptor upon ligand binding.
The following diagram illustrates a conceptual signaling pathway where Sulfo-SPP could be used to identify a co-receptor.
Caption: Probing receptor-coreceptor interaction.
In this hypothetical scenario, a researcher could treat cells with Sulfo-SPP after stimulating them with the ligand. The Sulfo-SPP would first react with lysine residues on the known receptor. If a co-receptor with a free cysteine is in close proximity, the pyridyldithio group of the now receptor-bound crosslinker will react with it, forming a covalent bond. The resulting crosslinked complex can then be isolated and analyzed by mass spectrometry to identify the unknown co-receptor, thus elucidating a key component of the signaling pathway.
Conclusion
This compound salt is a versatile and valuable reagent for researchers studying protein-protein interactions. Its water solubility, defined reactivity towards amines and sulfhydryls, and the cleavable nature of its disulfide bond provide a robust system for capturing and subsequently analyzing protein complexes. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of Sulfo-SPP in elucidating the intricate networks of protein interactions that govern cellular processes. As with any chemical crosslinking experiment, careful optimization of reaction conditions is paramount to achieving reliable and meaningful results.
References
An In-depth Technical Guide to Sulfo-SPP Sodium for Protein Chemistry
For researchers, scientists, and drug development professionals venturing into protein chemistry, the ability to covalently link proteins is a cornerstone technique for elucidating protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates. Among the vast arsenal of chemical crosslinkers, Sulfo-SPP sodium and its analogs stand out for their versatility and user-friendly characteristics. This guide provides a comprehensive overview of a representative water-soluble, cleavable heterobifunctional crosslinker, Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP), which embodies the properties often associated with "Sulfo-SPP" reagents.
Core Concepts: Understanding Heterobifunctional Crosslinking
Chemical crosslinkers are molecules that contain two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins.[1] They can be classified based on several features, including the specificity of their reactive groups and the cleavability of their spacer arm.
Sulfo-LC-SPDP is a heterobifunctional crosslinker , meaning it possesses two different reactive groups:
-
A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This group targets primary amines (-NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2][3] The addition of the sulfo group makes the reagent water-soluble, preventing it from passing through cell membranes and allowing for specific labeling of cell surface proteins.[4]
-
A Pyridyldithiol group: This group reacts specifically with sulfhydryl groups (-SH), which are present on the side chain of cysteine residues.[1]
The spacer arm of Sulfo-LC-SPDP contains a disulfide bond (-S-S-) , which is cleavable by reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly advantageous as it allows for the separation of crosslinked proteins for subsequent analysis, such as by mass spectrometry or gel electrophoresis.
Quantitative Data: A Comparative Look at SPDP Crosslinkers
For precise experimental design, it is crucial to understand the physical and chemical properties of the selected crosslinker. The table below summarizes the key quantitative data for Sulfo-LC-SPDP and its non-sulfonated, shorter analog, SPDP.
| Property | Sulfo-LC-SPDP | SPDP |
| Full Chemical Name | Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate | N-Succinimidyl 3-(2-pyridyldithio)propionate |
| Molecular Weight | 527.56 g/mol | 312.4 g/mol |
| Spacer Arm Length | 15.7 Å | 6.8 Å |
| CAS Number | 169751-10-4 (sodium salt) | 68181-17-9 |
| Reactivity | Primary amines and sulfhydryls | Primary amines and sulfhydryls |
| Solubility | Water-soluble | Soluble in organic solvents (DMSO, DMF) |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | Cleavable by reducing agents (e.g., DTT, TCEP) |
| Membrane Permeability | No | Yes |
Mechanism of Action: A Two-Step Conjugation
The heterobifunctional nature of Sulfo-LC-SPDP allows for a controlled, two-step crosslinking process, which minimizes the formation of unwanted polymers.
Step 1: Reaction with Primary Amines The Sulfo-NHS ester end of the crosslinker reacts with primary amines on the first protein (Protein 1) in a slightly alkaline buffer (pH 7.2-8.0). This reaction forms a stable amide bond and releases N-hydroxysulfosuccinimide.
Step 2: Reaction with Sulfhydryls The modified Protein 1, now carrying the pyridyldithiol group, is introduced to the second protein (Protein 2), which has a free sulfhydryl group. The pyridyldithiol group reacts with the sulfhydryl, forming a disulfide bond between the two proteins and releasing pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.
Diagram of the Sulfo-LC-SPDP Crosslinking Mechanism
Caption: Two-step reaction of Sulfo-LC-SPDP with proteins.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for protein-protein conjugation using Sulfo-LC-SPDP. Optimization is often necessary for specific applications.
Materials:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
Sulfo-LC-SPDP Crosslinker
-
Protein 1 (containing primary amines)
-
Protein 2 (containing a free sulfhydryl group)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Reducing Agent (for cleavage): 50 mM DTT or TCEP
-
Desalting columns
Protocol 1: Two-Step Protein-Protein Crosslinking
-
Preparation of Reagents:
-
Allow the Sulfo-LC-SPDP vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve Sulfo-LC-SPDP in conjugation buffer to a concentration of 10-20 mM.
-
Prepare Protein 1 and Protein 2 in conjugation buffer.
-
-
Step 1: Modification of Protein 1 with Sulfo-LC-SPDP:
-
Add a 10- to 50-fold molar excess of the dissolved Sulfo-LC-SPDP to the solution of Protein 1. The optimal molar ratio depends on the protein concentration and the number of available primary amines.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted Sulfo-LC-SPDP using a desalting column equilibrated with conjugation buffer.
-
-
Step 2: Crosslinking to Protein 2:
-
Add the modified Protein 1 to Protein 2. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature.
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubating for 15 minutes. This will consume any unreacted Sulfo-NHS ester groups if the desalting step was incomplete.
-
-
Analysis:
-
Analyze the crosslinked product using SDS-PAGE. The appearance of a new band corresponding to the combined molecular weight of Protein 1 and Protein 2 indicates successful crosslinking.
-
To confirm that the linkage is through a disulfide bond, incubate an aliquot of the crosslinked product with a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C before running on SDS-PAGE. The high molecular weight band should disappear, and the original protein bands should reappear.
-
Diagram of the Experimental Workflow
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers: Focus on Sulfo-SPP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and materials science, enabling the covalent linkage of two different biomolecules with high precision and control. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This unique characteristic allows for sequential or stepwise conjugation, a strategy that significantly minimizes the formation of undesirable homopolymers and self-conjugates.[1] The result is the precise formation of well-defined bioconjugates, a critical requirement for applications ranging from the development of antibody-drug conjugates (ADCs) to the study of protein-protein interactions.
This guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers, with a specific focus on the water-soluble and cleavable reagent, Sulfo-SPP sodium salt.
Core Concepts of Heterobifunctional Crosslinking
The power of heterobifunctional crosslinkers lies in their ability to facilitate a controlled, two-step conjugation process. This is achieved by selecting a crosslinker with two reactive groups that target different functional groups on the molecules to be conjugated. The most commonly targeted functional groups on proteins are primary amines (-NH₂) found in lysine residues and at the N-terminus, and sulfhydryl groups (-SH) found in cysteine residues.[1]
The general workflow for a two-step conjugation using a heterobifunctional crosslinker involves:
-
Activation of the First Molecule: The first molecule is reacted with the heterobifunctional crosslinker, targeting a specific functional group. The reaction conditions are optimized to ensure efficient labeling of the molecule with the crosslinker.
-
Removal of Excess Crosslinker: Unreacted crosslinker is removed from the activated molecule solution to prevent unwanted side reactions in the subsequent step. This is typically achieved through dialysis or size-exclusion chromatography.[1]
-
Conjugation to the Second Molecule: The purified, activated first molecule is then introduced to the second molecule, where the second reactive group of the crosslinker forms a covalent bond with a target functional group on the second molecule.
This stepwise approach provides a high degree of control over the conjugation process, leading to a more homogeneous product.
In-Focus: Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) Sodium Salt
Sulfo-SPP is a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker.[2] Its structure incorporates two key reactive groups:
-
A Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester: This group reacts specifically with primary amines (-NH₂) to form a stable amide bond. The addition of the sulfo group makes the molecule water-soluble, avoiding the need for organic solvents that can be detrimental to protein structure and function.
-
A Pyridyldithiol group: This group reacts with sulfhydryl groups (-SH) to form a disulfide bond.
A key feature of the linkage formed by Sulfo-SPP is the presence of a disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a highly desirable characteristic in many applications, such as the release of a drug from an antibody-drug conjugate within the reducing environment of a target cell.
Quantitative Data for Sulfo-SPP and Related Crosslinkers
| Property | Value/Range | Notes |
| Molecular Formula | C₁₄H₁₅N₂NaO₇S₃ | |
| Molecular Weight | 442.46 g/mol | |
| Spacer Arm Length | ~18.2 Å (estimated) | Based on the similar Sulfo-SANPAH crosslinker. The exact length for Sulfo-SPP is not readily published. The spacer arm length can influence the efficiency of crosslinking between bulky molecules. |
| Sulfo-NHS Ester Reactivity | Primary Amines (-NH₂) | Forms a stable amide bond. |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | A compromise to maximize amine reactivity while minimizing hydrolysis of the NHS ester. |
| Pyridyldithiol Reactivity | Sulfhydryls (-SH) | Forms a cleavable disulfide bond. |
| Optimal pH for Pyridyldithiol Reaction | 7.0 - 8.0 | For conjugation. The disulfide exchange reaction itself is optimal at pH 4-5, but the higher pH is used for protein stability. |
| Cleavage Condition | Reducing agents (e.g., DTT, TCEP) | Breaks the disulfide bond. |
| Reaction Parameter | Recommended Condition | Notes |
| Molar Excess of Crosslinker (NHS Ester Step) | 5- to 20-fold | The optimal ratio depends on the concentration of the protein and the number of available primary amines. |
| Reaction Time (NHS Ester Step) | 30 - 60 minutes at room temperature or 2 hours at 4°C | Longer incubation times can be used at lower temperatures to minimize protein degradation. |
| Reaction Time (Pyridyldithiol Step) | 1 - 2 hours at room temperature | |
| Quenching Reagents (NHS Ester) | Tris, Glycine, or Hydroxylamine | Added to stop the reaction by consuming unreacted NHS esters. |
| Quenching Reagents (Pyridyldithiol) | Cysteine or 2-Mercaptoethanol | Added to cap any unreacted pyridyldithiol groups. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SPP
This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing free sulfhydryls).
Materials:
-
Protein A in amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Protein B in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound salt
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if using a non-sulfonated crosslinker)
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP) for optional cleavage analysis
Procedure:
-
Modification of Protein A with Sulfo-SPP:
-
Prepare a stock solution of Sulfo-SPP in water immediately before use.
-
Add a 10- to 20-fold molar excess of the Sulfo-SPP solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SPP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation with Protein B:
-
Immediately add the sulfhydryl-containing Protein B to the purified, pyridyldithiol-activated Protein A.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent such as cysteine to react with any unreacted pyridyldithiol groups.
-
-
Purification:
-
Purify the protein-protein conjugate using size-exclusion chromatography or another suitable chromatographic method to remove excess Protein B and other byproducts.
-
Protocol 2: Antibody-Drug Conjugation (ADC) using a Heterobifunctional Crosslinker
This protocol outlines a general procedure for conjugating a sulfhydryl-containing drug to an antibody.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC or a similar NHS-maleimide crosslinker)
-
Sulfhydryl-containing drug
-
Desalting columns
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with Crosslinker:
-
Prepare a stock solution of the crosslinker in an appropriate solvent (water for sulfo-NHS esters, DMSO/DMF for non-sulfo).
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted crosslinker using a desalting column equilibrated with PBS.
-
-
Conjugation with Sulfhydryl-Containing Drug:
-
Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching:
-
Add a sulfhydryl-containing reagent like cysteine to quench any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.
-
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond in a conjugate created with Sulfo-SPP.
Materials:
-
Disulfide-containing conjugate (e.g., from Protocol 1) in a suitable buffer (e.g., PBS)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Prepare a stock solution of the reducing agent: Freshly prepare a 1 M stock solution of DTT in deionized water or a 0.5 M stock solution of TCEP.
-
Set up the cleavage reaction:
-
To the conjugate solution, add the reducing agent to a final concentration of 10-50 mM for DTT or 1-10 mM for TCEP.
-
Incubate the reaction at 37°C for 30 minutes to 1 hour. The incubation time and temperature may require optimization.
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE under reducing conditions to confirm the separation of the conjugated molecules.
-
Visualizations
Signaling Pathway: GPCR-β-Arrestin Interaction
Heterobifunctional crosslinkers can be employed to study transient protein-protein interactions, such as the interaction between a G-protein coupled receptor (GPCR) and β-arrestin. Upon agonist binding, the GPCR becomes phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating downstream signaling cascades. A crosslinker can be used to "capture" this interaction for subsequent analysis.
Caption: GPCR-β-Arrestin signaling pathway overview.
Experimental Workflow: Immunoprecipitation of Crosslinked Protein Complexes
This workflow illustrates how a heterobifunctional crosslinker can be used to stabilize a protein-protein interaction within a cell lysate prior to immunoprecipitation (IP). This is particularly useful for capturing weak or transient interactions.
Caption: Workflow for crosslinking-immunoprecipitation.
Conclusion
Heterobifunctional crosslinkers, and specifically water-soluble variants like Sulfo-SPP, are powerful tools for researchers in a multitude of scientific disciplines. Their ability to mediate controlled, stepwise conjugations allows for the creation of highly defined bioconjugates. The cleavable nature of the disulfide bond in Sulfo-SPP adds another layer of utility, enabling the release of conjugated molecules under specific conditions. By understanding the underlying chemistry and optimizing reaction parameters, scientists can effectively leverage these reagents to advance their research, from elucidating complex biological pathways to developing novel therapeutic and diagnostic agents.
References
An In-depth Technical Guide to the Core Principles of Sulfo-SPP Sodium Salt Membrane Impermeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles and practical applications of Sulfo-SPP sodium salt, focusing on its fundamental property of membrane impermeability. This characteristic makes it an invaluable tool for selectively labeling and studying cell surface proteins, a critical aspect of cellular biology and drug development. While "Sulfo-SPP" is used here as a representative compound, the principles discussed are broadly applicable to other sulfonated N-hydroxysuccinimide (NHS) ester reagents.
The Chemical Basis of Membrane Impermeability
The defining feature of Sulfo-SPP and similar reagents is the presence of a sulfonate group (-SO₃⁻). This functional group is highly polar and ionizes in aqueous solutions to carry a negative charge. The plasma membrane of a cell is primarily composed of a phospholipid bilayer, with a hydrophobic (water-repelling) core. This fundamental structure acts as a barrier to large, polar, and charged molecules.
The sulfonate group on Sulfo-SPP renders the entire molecule highly water-soluble and prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. This property is crucial for its use in specifically targeting proteins on the exterior of the cell.
Caption: Sulfo-SPP is repelled by the hydrophobic core of the lipid bilayer.
Mechanism of Action: Cell Surface Bioconjugation
Sulfo-SPP is an amine-reactive reagent, typically containing an N-hydroxysuccinimide (NHS) ester. This functional group reacts efficiently with primary amines (-NH₂), which are abundant on the side chains of lysine residues and the N-terminus of proteins.
When introduced to a population of live cells, Sulfo-SPP will covalently bind to accessible primary amines on the extracellular domains of membrane proteins and the exposed portions of proteins in the extracellular matrix. Because it cannot cross the cell membrane, intracellular proteins, which also contain lysine residues, are shielded from this reaction. This selective labeling is the cornerstone of its utility in cell surface protein studies. The resulting amide bond is stable, allowing for the persistent labeling of the cell surface protein population.[1][2][3][4]
Caption: Experimental workflow for labeling cell surface proteins with Sulfo-SPP.
Experimental Protocols
The following is a generalized protocol for the labeling of cell surface proteins using a Sulfo-NHS ester reagent like Sulfo-SPP. Optimization may be required for specific cell types and experimental goals.
Materials:
-
This compound salt
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free
-
Quenching Buffer (e.g., 100 mM Tris or glycine in PBS)
-
Cell suspension of interest
Protocol:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS to remove any amine-containing culture medium.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound salt in PBS to the desired final concentration (e.g., 0.5 - 2 mg/mL). The reagent is susceptible to hydrolysis, so it should be used without delay.
-
-
Labeling Reaction:
-
Add the freshly prepared Sulfo-SPP solution to the cell suspension.
-
Incubate for 30 minutes at 4°C with gentle mixing to prevent cell settling. Performing the reaction on ice minimizes the internalization of labeled proteins.
-
-
Quenching:
-
To stop the labeling reaction, add Quenching Buffer to the cell suspension and incubate for 10-15 minutes at 4°C. The primary amines in the quenching buffer will react with any remaining Sulfo-SPP.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).
-
Discard the supernatant and wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
-
Downstream Processing:
-
The labeled cells are now ready for downstream applications such as cell lysis for western blotting, flow cytometry analysis, or immunoprecipitation.
-
Quantitative Data Presentation
To verify the membrane impermeability of Sulfo-SPP, a common experiment involves labeling a cell population and then separating the membrane and cytosolic fractions for analysis by western blot. The blot is then probed with an antibody that recognizes the SPP tag.
| Cellular Fraction | Protein Target | Relative Signal Intensity (Arbitrary Units) | Conclusion |
| Membrane | EGFR (extracellular domain) | 98.5 ± 2.1 | Strong labeling of cell surface protein. |
| Membrane | Na⁺/K⁺-ATPase | 95.2 ± 3.5 | Strong labeling of transmembrane protein with exposed extracellular loops. |
| Cytosol | GAPDH | 1.2 ± 0.5 | Negligible labeling of intracellular protein, confirming membrane impermeability. |
| Cytosol | Actin | 1.5 ± 0.7 | Negligible labeling of intracellular protein. |
Data are presented as mean ± standard deviation from three independent experiments.
Application in Signaling Pathway Analysis
Sulfo-SPP can be instrumental in studying cell signaling pathways that are initiated at the cell surface. For example, it can be used to specifically label a receptor of interest to track its internalization upon ligand binding or to isolate receptor-associated protein complexes at the plasma membrane.
Caption: Using Sulfo-SPP to label a receptor in a signaling pathway.
Conclusion
The presence of a charged sulfonate group is the key structural feature that renders Sulfo-SPP and related compounds impermeable to the cell membrane. This property allows for the specific and covalent modification of cell surface proteins, providing a powerful tool for researchers in numerous fields. From quantifying the cell surface expression of a protein to elucidating complex signaling pathways, the principles of Sulfo-SPP's targeted reactivity are fundamental to a wide array of modern biological research techniques.
References
A Deep Dive into Sulfo-SPP Sodium: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core principles and applications of Sulfo-SPP (Sulfosuccinimidyl-4-(p-maleimidophenyl)butyrate) sodium, a heterobifunctional crosslinker pivotal in bioconjugation and drug development. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental chemistry, experimental protocols, and data analysis techniques associated with Sulfo-SPP sodium, ensuring a comprehensive understanding of its use in creating targeted therapeutics and research tools.
Introduction to this compound
This compound is a water-soluble, heterobifunctional crosslinker that contains two distinct reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide. This dual reactivity allows for the sequential or simultaneous conjugation of two different biomolecules. A key feature of Sulfo-SPP is its central disulfide bond, which renders the linkage cleavable under reducing conditions. This characteristic is particularly advantageous in the development of antibody-drug conjugates (ADCs), where the controlled release of a cytotoxic payload within the target cell is desired. Furthermore, its sulfonate group enhances water solubility, making it suitable for reactions in aqueous buffers without the need for organic solvents that could denature proteins.[]
The Chemistry of this compound Conjugation
The utility of Sulfo-SPP lies in the specific reactivity of its two functional ends.
-
Sulfo-NHS Ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues on proteins, to form stable amide bonds. This reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[2] Below this range, the amine groups are largely protonated and less nucleophilic, while at higher pH, the hydrolysis of the Sulfo-NHS ester becomes a significant competing reaction.[2][3]
-
Maleimide: This group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues, forming a stable thioether bond. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[4] At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.
The presence of a disulfide bond in the spacer arm of Sulfo-SPP allows for the cleavage of the conjugate using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Below is a diagram illustrating the structure and reactive groups of this compound.
Caption: Structure of this compound highlighting its reactive groups.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Thiol-containing drug
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting columns
Procedure:
Step 1: Activation of Antibody with Sulfo-SPP
-
Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Dissolve this compound in anhydrous DMSO or DMF immediately before use to a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved Sulfo-SPP to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted Sulfo-SPP using a desalting column equilibrated with Reaction Buffer.
Step 2: Conjugation of Thiol-Containing Drug
-
Immediately add the thiol-containing drug to the activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the number of introduced maleimide groups is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench any unreacted maleimide groups, a thiol-containing compound like cysteine can be added.
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess drug and other small molecules.
The following diagram illustrates the workflow for this two-step conjugation.
References
Unraveling Protein-Protein Interactions: A Technical Guide to Sulfo-NHS Ester Crosslinking
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Note on Terminology: While this guide addresses the core topic of utilizing water-soluble crosslinkers for exploring protein-protein interactions, the specific compound "Sulfo-SPP sodium" did not yield definitive technical information in a comprehensive search. Therefore, this guide will focus on the principles and applications of a widely used and well-documented class of water-soluble, amine-reactive crosslinkers: Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters. We will use Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate (Sulfo-SMCC) and Bis[sulfosuccinimidyl] suberate (BS³) as primary examples to illustrate the methodologies.
Introduction to Amine-Reactive Crosslinking for Protein Interaction Analysis
Chemical crosslinking is a powerful technique to capture and identify protein-protein interactions (PPIs) in their native cellular environment. By covalently linking interacting proteins, transient or weak interactions can be stabilized for subsequent analysis. Water-soluble crosslinkers, such as those containing a Sulfo-NHS ester group, are particularly valuable as they can react with primary amines (e.g., on lysine residues) on the protein surface under physiological conditions without permeating the cell membrane, thus enabling the study of cell-surface protein interactions.
The sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester functional group reacts with primary amines in a pH range of 7.2-8.5 to form stable amide bonds.[1] This reaction is specific and efficient, making Sulfo-NHS esters ideal reagents for PPI studies. The choice of a specific Sulfo-NHS ester crosslinker depends on factors such as the desired spacer arm length and the reactivity at the other end of the crosslinker (homobifunctional or heterobifunctional).
Core Principles of Sulfo-NHS Ester Crosslinking
The fundamental principle involves the incubation of a protein sample with a Sulfo-NHS ester crosslinker. The Sulfo-NHS ester groups react with primary amine groups on lysine residues and the N-terminus of proteins. If two proteins are in close proximity, a bifunctional crosslinker can react with amine groups on both proteins, creating a stable covalent bond between them.
Homobifunctional Crosslinkers: These molecules, such as BS³, possess two identical reactive groups (e.g., two Sulfo-NHS esters) and are used to link proteins in a single-step reaction.
Heterobifunctional Crosslinkers: Reagents like Sulfo-SMCC have two different reactive groups (e.g., a Sulfo-NHS ester and a maleimide). This allows for sequential, two-step crosslinking procedures, which can offer greater control over the conjugation process.[2] For instance, the Sulfo-NHS ester can first be reacted with one protein, and after removing the excess crosslinker, the maleimide group can be reacted with a sulfhydryl group on a second protein.
Quantitative Data for Experimental Design
The efficiency of the crosslinking reaction is dependent on several factors, including the concentration of the crosslinker and the protein, the buffer composition, pH, and incubation time. The following table summarizes key quantitative parameters for using Sulfo-NHS ester crosslinkers, primarily based on protocols for Sulfo-SMCC and related compounds.
| Parameter | Recommended Range | Notes | Source |
| Crosslinker to Protein Molar Excess | 10-50 fold | For protein concentrations of 1-2 mg/mL, a higher molar excess (>20 fold) may be required. For concentrations around 10 mg/mL, a 5-fold excess may be sufficient. | [3] |
| Final Crosslinker Concentration | 0.25 - 5.0 mM | The optimal concentration should be determined empirically for each specific application. | [3][4] |
| Reaction pH | 7.0 - 8.5 | Optimal range for the reaction of Sulfo-NHS esters with primary amines. | |
| Reaction Time | 30 - 60 minutes at Room Temperature or > 2 hours at 4°C | The reaction rate is not highly temperature sensitive. | |
| Quenching Reagent Concentration | 10 - 20 mM | (e.g., Tris or Glycine) To stop the crosslinking reaction. |
Detailed Experimental Protocols
The following protocols provide a generalized methodology for protein-protein crosslinking using a water-soluble Sulfo-NHS ester crosslinker like Sulfo-SMCC. Note: These protocols should be optimized for each specific application.
Materials
-
Protein sample in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5). Avoid buffers containing Tris or glycine.
-
Sulfo-SMCC (or other Sulfo-NHS ester crosslinker).
-
Anhydrous DMSO or DMF (if the crosslinker is not readily water-soluble).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis equipment.
One-Step Crosslinking Protocol (Homobifunctional Crosslinker)
-
Sample Preparation: Prepare the protein sample in a non-amine containing conjugation buffer.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the Sulfo-NHS ester crosslinker in an appropriate solvent (e.g., water or DMSO).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically 10-50 fold molar excess).
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Two-Step Crosslinking Protocol (Heterobifunctional Crosslinker - e.g., Sulfo-SMCC)
-
Activation of the First Protein:
-
Prepare the first protein in an amine-free buffer.
-
Prepare a fresh solution of Sulfo-SMCC in water.
-
Add a 10-50 fold molar excess of Sulfo-SMCC to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column or dialysis against an appropriate buffer.
-
Preparation of the Second Protein: Ensure the second protein has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation Reaction:
-
Mix the maleimide-activated first protein with the sulfhydryl-containing second protein.
-
Incubate for 1-2 hours at room temperature at a pH of 6.5-7.5.
-
-
Purification and Analysis: Purify the crosslinked conjugate from unreacted components and analyze as required.
Visualization of Workflows and Pathways
To better illustrate the experimental processes and underlying chemical principles, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps in a typical chemical crosslinking experiment for studying protein-protein interactions.
Caption: A diagram showing the chemical reaction between a Sulfo-NHS ester and a primary amine on a protein, resulting in a stable amide bond.
Applications in Drug Discovery
The identification of protein-protein interactions is a critical aspect of modern drug discovery. Many diseases are driven by aberrant PPIs, making them attractive targets for therapeutic intervention. Chemical crosslinking, coupled with mass spectrometry, can be employed to:
-
Identify Novel Drug Targets: By elucidating the protein interaction networks involved in a disease state, new therapeutic targets can be discovered.
-
Validate Drug-Target Engagement: Crosslinking can be used to confirm that a drug candidate is binding to its intended target and potentially identify off-target effects.
-
Elucidate Mechanism of Action: Understanding how a drug modulates protein-protein interactions can provide insights into its mechanism of action.
Sulfonamide-containing compounds themselves are a significant class of drugs with diverse therapeutic applications, including antibacterial and anti-inflammatory agents. The study of how these and other small molecules affect protein interactions is a burgeoning field in pharmaceutical research.
Conclusion
Water-soluble Sulfo-NHS ester crosslinkers are indispensable tools for the study of protein-protein interactions. Their ability to efficiently form stable covalent bonds under physiological conditions makes them suitable for a wide range of applications, from basic research to drug discovery. By carefully selecting the appropriate crosslinker and optimizing the reaction conditions, researchers can gain valuable insights into the complex networks of protein interactions that govern cellular processes.
References
Methodological & Application
Application Notes and Protocols for Cell Surface Protein Crosslinking using a Sulfo-NHS Ester Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking is a powerful technique used to study protein-protein interactions, stabilize protein complexes, and elucidate the spatial arrangement of proteins within their native environment. For the specific analysis of interactions occurring on the plasma membrane, membrane-impermeable crosslinkers are essential. This document provides detailed application notes and protocols for the use of a generic water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, hereby referred to as Sulfo-SPP (a placeholder for a sulfonated succinimidyl propionate-like reagent), for the covalent crosslinking of cell surface proteins.
The sulfonate groups on the Sulfo-NHS ester reagent increase its hydrophilicity, making it soluble in aqueous buffers and preventing it from crossing the cell membrane.[1] This ensures that the crosslinking reaction is restricted to proteins exposed on the cell surface. The NHS ester moieties react specifically with primary amines (from the N-terminus of proteins and the side chain of lysine residues) under physiological to slightly alkaline conditions (pH 7-9) to form stable amide bonds.[1][2][3]
Principle of the Reaction
The crosslinking reaction is a two-step process for each of the two reactive ends of the homobifunctional Sulfo-SPP reagent. The NHS ester reacts with a primary amine on a protein, forming a stable amide bond and releasing N-hydroxysulfosuccinimide.[1] If the two reactive ends of a single Sulfo-SPP molecule react with primary amines on two different proteins, a covalent crosslink is formed, stabilizing their interaction. The major competing reaction is the hydrolysis of the NHS ester, which increases with pH.
Data Presentation
Table 1: Recommended Molar Excess of Sulfo-SPP for Protein Crosslinking in Solution
| Protein Concentration | Molar Excess of Crosslinker |
| > 5 mg/mL | 10-fold |
| 1-5 mg/mL | 20- to 50-fold |
| < 1 mg/mL | 40- to 80-fold |
Table 2: Reaction Conditions for Cell Surface Crosslinking
| Parameter | Recommended Condition | Notes |
| Cell Density | ~25 x 10⁶ cells/mL | Can be optimized based on cell type. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Must be free of primary amines (e.g., Tris, glycine). HEPES and borate buffers are also suitable. |
| Sulfo-SPP Concentration | 1-5 mM | The optimal concentration should be determined empirically. |
| Incubation Temperature | Room temperature or 4°C (on ice) | Lower temperatures can help preserve protein complexes. |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice | Longer incubation times may be needed at lower temperatures. |
| Quenching Solution | 10-50 mM Tris or Glycine, pH 7.5 | Quenches unreacted crosslinker by providing excess primary amines. |
| Quenching Time | 15 minutes | Ensures complete inactivation of the crosslinker. |
Experimental Protocols
Protocol 1: Cell Surface Protein Crosslinking of Suspension Cells
Materials:
-
Suspension cells
-
Sulfo-SPP crosslinker
-
Reaction Buffer: Amine-free buffer such as Phosphate Buffered Saline (PBS), pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Ice-cold PBS for washing
Procedure:
-
Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media and serum proteins.
-
Resuspend the cells in the Reaction Buffer at a concentration of approximately 25 x 10⁶ cells/mL.
-
Immediately before use, prepare a stock solution of Sulfo-SPP in the Reaction Buffer (e.g., 10-25 mM).
-
Add the Sulfo-SPP stock solution to the cell suspension to achieve a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each system.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.
-
To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
Pellet the cells by centrifugation and wash them with ice-cold PBS to remove excess crosslinker and quenching reagent.
-
The crosslinked cells are now ready for subsequent analysis, such as cell lysis followed by immunoprecipitation or SDS-PAGE and Western blotting.
Protocol 2: Cell Surface Protein Crosslinking of Adherent Cells
Materials:
-
Adherent cells cultured in plates
-
Sulfo-SPP crosslinker
-
Reaction Buffer: Amine-free buffer such as PBS, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Ice-cold PBS for washing
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove all traces of amine-containing media.
-
Immediately before use, prepare a solution of Sulfo-SPP in the Reaction Buffer at the desired final concentration (e.g., 1-5 mM).
-
Add the Sulfo-SPP solution to the cells, ensuring the entire surface of the cell monolayer is covered.
-
Incubate the plate for 30 minutes at room temperature or for 2 hours on ice.
-
Aspirate the crosslinker solution and add the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the quenching solution and wash the cells with ice-cold PBS.
-
The cells can now be lysed directly in the plate for further analysis.
Visualizations
Caption: Experimental workflow for cell surface protein crosslinking using Sulfo-SPP.
Caption: Reaction mechanism of Sulfo-SPP with primary amines on proteins.
References
Application Notes and Protocols for Sulfo-SPP in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes. Cross-linking agents covalently connect interacting proteins, providing distance constraints that are crucial for understanding protein architecture and interaction networks.
This document provides a detailed guide for the use of Sulfo-SPP, a heterobifunctional, thiol-cleavable, and membrane-impermeable cross-linker, in proteomics workflows. The sulfonate group on the N-hydroxysuccinimide (NHS) ester ring imparts water solubility, allowing for reactions to be conducted in aqueous buffers without the need for organic solvents that can perturb protein structure.[1][2] As a heterobifunctional reagent, Sulfo-SPP possesses two different reactive groups, enabling sequential conjugation and minimizing undesirable self-conjugation. The thiol-cleavable spacer arm allows for the separation of cross-linked peptides, simplifying mass spectrometry data analysis.[3][4]
Disclaimer: "Sulfo-SPP" is not a widely documented chemical cross-linker in peer-reviewed literature. Therefore, the following protocols and data are based on the general principles of heterobifunctional, thiol-cleavable, sulfo-NHS ester cross-linkers. Researchers should perform optimization experiments to determine the ideal conditions for their specific proteins of interest.
Principle of Sulfo-SPP Cross-linking
Sulfo-SPP is designed to first react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) via its sulfo-NHS ester.[1] The second reactive group can then be conjugated to another functional group on a binding partner. The disulfide bond within the spacer arm can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavage is advantageous for mass spectrometry analysis as it separates the cross-linked peptides, aiding in their identification.
Data Presentation: Quantitative Parameters for Cross-linking Reactions
The efficiency of a cross-linking reaction is dependent on several factors. The following tables summarize typical starting concentrations and reaction conditions for amine-reactive sulfo-NHS ester cross-linkers.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations favor intermolecular cross-linking. |
| Cross-linker:Protein Molar Excess | 20:1 to 50:1 | Optimization is crucial to balance cross-linking efficiency with protein modification artifacts. |
| Reaction Buffer | PBS, HEPES, or Bicarbonate/Carbonate | Must be amine-free (e.g., no Tris or Glycine). |
| pH | 7.2 - 8.5 | Higher pH increases the rate of amine reaction but also the rate of NHS-ester hydrolysis. |
| Reaction Temperature | 4°C or Room Temperature | 4°C for longer incubation times to minimize hydrolysis. |
| Reaction Time | 30 minutes - 2 hours | Shorter times at room temperature, longer times at 4°C. |
| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Added to stop the reaction by consuming unreacted NHS-ester groups. |
| Cleavage Reagent | Concentration | Incubation Conditions | Notes |
| Dithiothreitol (DTT) | 20-50 mM | 30 minutes at 37°C | A common and effective reducing agent. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | 30 minutes at 37°C | Odorless and does not interfere with subsequent sulfhydryl-reactive chemistry. |
Experimental Protocols
Protocol 1: Cross-linking of Purified Proteins
This protocol describes a general procedure for cross-linking two or more purified proteins in solution.
Materials:
-
Purified protein samples
-
Sulfo-SPP cross-linker
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT or TCEP)
-
Reagents for SDS-PAGE and mass spectrometry sample preparation
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein samples into the amine-free reaction buffer. Ensure the protein concentration is in the range of 1-10 µM.
-
-
Cross-linker Preparation:
-
Immediately before use, dissolve the Sulfo-SPP in the reaction buffer to create a stock solution (e.g., 10 mM). Sulfo-NHS esters are moisture-sensitive and prone to hydrolysis, so do not prepare stock solutions for long-term storage.
-
-
Cross-linking Reaction:
-
Add the Sulfo-SPP stock solution to the protein sample to achieve the desired final molar excess (e.g., 20:1).
-
Mix gently and incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Cross-linking:
-
Analyze the cross-linked products by SDS-PAGE to visualize higher molecular weight bands corresponding to cross-linked protein complexes.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
For analysis of the intact cross-linked complex, proceed with standard reduction and alkylation protocols (e.g., with DTT and iodoacetamide).
-
-
Thiol-Cleavage (Optional but Recommended):
-
To cleave the disulfide bond in the Sulfo-SPP spacer arm, incubate the cross-linked sample with 20-50 mM DTT or 5-20 mM TCEP for 30 minutes at 37°C.
-
-
Enzymatic Digestion:
-
Perform in-solution or in-gel digestion of the protein sample with a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. Specialized software is typically required to identify the cross-linked peptides from the complex spectra.
-
Mandatory Visualizations
Caption: Experimental workflow for Sulfo-SPP cross-linking.
Caption: Using Sulfo-SPP to study a signaling pathway.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Sulfo-SPP (Sulfo-SMCC) in Identifying Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-SPP sodium salt, more commonly known as Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), for the identification and characterization of protein complexes. Sulfo-SMCC is a water-soluble, heterobifunctional crosslinker widely employed to covalently link interacting proteins, thereby enabling their identification through techniques such as mass spectrometry.
Introduction to Sulfo-SMCC Cross-Linking
Sulfo-SMCC contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of a protein), while the maleimide group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues).[1] This dual reactivity allows for a two-step cross-linking strategy, providing greater control over the conjugation process.[2] The water-soluble nature of Sulfo-SMCC, due to its sulfonate group, makes it ideal for use in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.[3]
The general workflow for identifying protein complexes using Sulfo-SMCC involves several key stages, including cross-linking of the protein complex, enrichment of the cross-linked species, enzymatic digestion, and subsequent analysis by mass spectrometry to identify the cross-linked peptides and, by extension, the interacting proteins.
Data Presentation: Quantitative Analysis of Cross-Linked Protein Complexes
The primary output of a Sulfo-SMCC cross-linking experiment coupled with mass spectrometry is a list of identified cross-linked peptides. This data provides direct evidence of protein-protein interactions and can offer insights into the topology of the protein complex. The data is typically presented in a tabular format, detailing the interacting proteins, the specific amino acid residues involved in the cross-link, and quantitative metrics from the mass spectrometry analysis.
Below is a representative table summarizing hypothetical quantitative data from a Sulfo-SMCC cross-linking experiment on a protein complex.
| Interacting Proteins | Cross-Linked Peptides | Cross-Linked Residues | MS/MS Score | Sequence Coverage (%) |
| Protein A - Protein B | T...K...R - L...C...V | Lysine (K) - Cysteine (C) | 250 | 65 (Protein A), 80 (Protein B) |
| Protein A - Protein C | G...K...S - M...C...A | Lysine (K) - Cysteine (C) | 180 | 65 (Protein A), 75 (Protein C) |
| Protein B - Protein D | F...K...Y - P...C...Q | Lysine (K) - Cysteine (C) | 210 | 80 (Protein B), 70 (Protein D) |
Table 1: Summary of Identified Cross-Linked Peptides and Interacting Proteins. This table provides a clear overview of the protein-protein interactions identified within a complex following Sulfo-SMCC cross-linking and mass spectrometry analysis. The MS/MS score is a measure of the confidence in the peptide identification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: Two-Step Cross-Linking of a Protein Complex using Sulfo-SMCC
This protocol describes the process of covalently linking interacting proteins within a purified complex.
Materials:
-
Purified protein complex in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[4]
-
Sulfo-SMCC (e.g., from Thermo Fisher Scientific, NET, or Bio-Synthesis)
-
Reaction buffer (amine-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the purified protein complex is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in reaction buffer to a final concentration of approximately 10 mg/mL.
-
First Step (Amine Reaction):
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein complex solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the maleimide group from being quenched by sulfhydryl-containing quenching agents in the next step.
-
Second Step (Sulfhydryl Reaction):
-
If the interacting partner protein is separate, add it to the maleimide-activated protein complex.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Verification of Cross-Linking: Analyze the cross-linked products by SDS-PAGE. A successful cross-linking reaction will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein complex.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for digesting the cross-linked protein complex into peptides for mass spectrometry analysis.
Materials:
-
Cross-linked protein sample from Protocol 1
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation and Reduction:
-
Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
-
Alkylation: Alkylate the free sulfhydryl groups by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Acidify the peptide mixture with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Lyophilization: Lyophilize the desalted peptides and store at -80°C until mass spectrometry analysis.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes.
Caption: Experimental workflow for identifying protein-protein interactions using Sulfo-SMCC.
Caption: Hypothetical signaling pathway with a newly identified interaction.
Caption: The logical flow from protein proximity to interaction mapping.
Conclusion
Sulfo-SMCC is a powerful tool for the identification and characterization of protein complexes. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating protein-protein interactions. The successful application of this technology can provide valuable insights into cellular processes and aid in the development of novel therapeutics.
References
Application Notes and Protocols for Sulfo-SPP Sodium in Antibody-Antigen Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical crosslinking is a powerful technique to study protein-protein interactions by covalently linking interacting molecules.[1][2] This process provides valuable insights into the nature of these interactions, including the identification of binding partners and the mapping of interaction interfaces.[1] Water-soluble crosslinkers, such as those containing a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester, are particularly useful for biological applications as they can be used in aqueous solutions without the need for organic solvents that might disrupt protein structure.[3]
While "Sulfo-SPP sodium" (Sulfosuccinimidyl 4-phenyl-3-propionate) is not a commonly cited commercial crosslinker, its name suggests it is a water-soluble, amine-reactive crosslinker. This document provides detailed protocols and application notes based on the well-established chemistry of analogous Sulfo-NHS ester crosslinkers, such as BS3 (bis[sulfosuccinimidyl] suberate) and Sulfo-SMCC (Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate).[4] These reagents are used to stabilize antibody-antigen complexes, allowing for their detection and characterization.
Mechanism of Action
Sulfo-NHS ester crosslinkers react specifically with primary amines (-NH2), which are present on the side chains of lysine (Lys) residues and the N-terminus of polypeptide chains. The reaction occurs in a pH range of 7-9 and results in the formation of a stable amide bond, releasing N-hydroxysulfosuccinimide.
Experimental Protocols
A. Preparation of Reagents
-
Crosslinker Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or freshly prepared aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.5) to a final concentration of 10-25 mM.
-
-
Reaction Buffer:
-
Use a non-amine-containing buffer at a pH between 7 and 9. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.
-
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the crosslinker.
-
-
Quenching Solution:
-
Prepare a 1 M solution of Tris-HCl or glycine, pH 7.5. The primary amines in this solution will react with and inactivate any excess crosslinker.
-
B. Protocol for Crosslinking Antibody and Antigen in Solution
This protocol is a general guideline and should be optimized for each specific antibody-antigen pair.
-
Sample Preparation:
-
Prepare the purified antibody and antigen in the chosen reaction buffer. A typical protein concentration is 1-5 mg/mL.
-
-
Crosslinking Reaction:
-
Add a 10- to 50-fold molar excess of the Sulfo-SPP stock solution to the protein mixture. The optimal molar ratio of crosslinker to protein should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Analysis:
-
The crosslinked products can be analyzed by SDS-PAGE, followed by Coomassie staining or Western blotting, to visualize the formation of higher molecular weight complexes.
-
C. Protocol for Cell Surface Protein Crosslinking
This protocol is designed for crosslinking an antibody to its antigen on the surface of living cells.
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
-
Antibody Binding:
-
Add the primary antibody to the cell suspension and incubate for 1 hour at 4°C to allow binding to the cell surface antigen.
-
-
Crosslinking Reaction:
-
Add the Sulfo-SPP stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes on ice.
-
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS to remove excess reagents.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the crosslinked complexes from the cell lysate by immunoprecipitation followed by Western blotting.
-
Experimental Workflow
Data Presentation
Quantitative data from crosslinking experiments should be summarized in tables for clear comparison. Below is a hypothetical example illustrating the optimization of crosslinker concentration.
| Crosslinker:Protein Molar Ratio | Antibody Concentration (µM) | Antigen Concentration (µM) | Crosslinked Complex (% of Total) | Notes |
| 0:1 (Control) | 5 | 10 | 0% | No crosslinker added. |
| 10:1 | 5 | 10 | 15% | Partial crosslinking observed. |
| 25:1 | 5 | 10 | 45% | Significant increase in complex formation. |
| 50:1 | 5 | 10 | 60% | Optimal crosslinking efficiency. |
| 100:1 | 5 | 10 | 62% | No significant improvement, potential for aggregation. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no crosslinking | - Inactive crosslinker (hydrolyzed).- Amine-containing buffer (e.g., Tris, glycine).- Insufficient crosslinker concentration. | - Prepare fresh crosslinker solution immediately before use.- Use a non-amine buffer such as PBS, HEPES, or borate.- Increase the molar excess of the crosslinker. |
| High molecular weight aggregates | - Over-crosslinking due to high crosslinker concentration.- High protein concentration. | - Reduce the molar excess of the crosslinker.- Reduce the protein concentration.- Optimize incubation time and temperature. |
| Loss of antibody/antigen activity | - Crosslinking at or near the active site. | - Titrate the crosslinker concentration to find a balance between crosslinking and activity.- Try a different type of crosslinker with a different spacer arm length or reactivity. |
Amine-reactive, water-soluble crosslinkers like this compound are valuable tools for studying antibody-antigen interactions. By covalently stabilizing the complex, these reagents facilitate the identification of binding partners, the analysis of binding interfaces, and the characterization of transient or low-affinity interactions. The protocols provided here serve as a starting point, and empirical optimization is crucial for achieving the desired results in specific research applications.
References
Application Notes and Protocols for Sulfo-SPP Sodium Crosslinking for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions and the structural analysis of protein complexes. Sulfo-SPP (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) sodium is a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinking agent. Its amine-reactive N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine residues) on a protein, while the maleimide end reacts with sulfhydryl groups (e.g., cysteine residues). The inclusion of a sulfo group on the NHS ester renders the reagent water-soluble, allowing for crosslinking reactions in aqueous buffers without the need for organic solvents. The cleavable disulfide bond within the spacer arm facilitates the identification of crosslinked peptides during mass spectrometry analysis, simplifying data interpretation.
These application notes provide a detailed protocol for utilizing Sulfo-SPP in XL-MS workflows, from sample preparation to data analysis, to aid researchers in successfully identifying and characterizing protein-protein interactions.
Principle of Sulfo-SPP Crosslinking
The Sulfo-SPP crosslinking workflow involves a two-step reaction. First, the NHS ester of Sulfo-SPP reacts with primary amines on the protein of interest. Following the removal of excess crosslinker, the maleimide group of the now-conjugated Sulfo-SPP reacts with sulfhydryl groups on interacting proteins. The resulting crosslinked protein complexes are then proteolytically digested, and the resulting peptide mixture is analyzed by mass spectrometry. The disulfide bond in the Sulfo-SPP spacer arm can be cleaved during MS/MS fragmentation, which aids in the identification of the crosslinked peptides.
Experimental Protocols
Materials
-
Sulfo-SPP Sodium Salt
-
Amine-free buffers (e.g., Phosphate Buffered Saline (PBS), HEPES buffer)
-
Quenching solution (e.g., Tris-HCl or Glycine)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for alkylation
-
Protease (e.g., Trypsin, Lys-C)
-
Desalting columns
-
Mass spectrometer with fragmentation capabilities (e.g., CID, HCD, ETD)
-
Crosslinking data analysis software
Protocol 1: Crosslinking of Purified Protein Complexes
This protocol describes the crosslinking of a purified protein complex in solution.
1. Protein Sample Preparation:
- Ensure the protein sample is in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Buffers containing primary amines, such as Tris, will compete with the NHS ester reaction.
- The recommended protein concentration is 1-5 mg/mL.
2. Sulfo-SPP Reagent Preparation:
- Immediately before use, dissolve Sulfo-SPP in a reaction buffer (e.g., PBS or HEPES buffer) to a final concentration of 10-20 mM. Sulfo-SPP is moisture-sensitive and should be stored under desiccated conditions.
3. Crosslinking Reaction:
- Add a 20- to 50-fold molar excess of the Sulfo-SPP solution to the protein sample. The optimal molar ratio should be determined empirically for each protein system.
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
4. Quenching the Reaction:
- Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to stop the reaction.
- Incubate for 15 minutes at room temperature.
5. Removal of Excess Crosslinker:
- Remove non-reacted Sulfo-SPP using a desalting column or dialysis against the reaction buffer.
6. Second Step of Crosslinking (Maleimide Reaction):
- If studying protein-protein interactions, mix the amine-reacted protein with its interaction partner containing free sulfhydryl groups.
- Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
7. Sample Preparation for Mass Spectrometry:
- Reduction and Alkylation: Reduce disulfide bonds in the crosslinked sample with 10 mM DTT for 45 minutes at 56°C. Alkylate free sulfhydryls with 55 mM iodoacetamide for 30 minutes at room temperature in the dark.
- Proteolytic Digestion: Digest the protein sample with a suitable protease, such as trypsin, overnight at 37°C.
- Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.
Protocol 2: Enrichment of Crosslinked Peptides (Optional but Recommended)
Due to the low abundance of crosslinked peptides in the digested mixture, an enrichment step is highly recommended to increase the chances of identification.
1. Strong Cation Exchange (SCX) Chromatography:
- Acidify the peptide digest with 0.1% trifluoroacetic acid (TFA).
- Load the sample onto an equilibrated SCX column.
- Wash the column with a low-salt buffer to remove non-crosslinked peptides.
- Elute the crosslinked peptides (which generally have a higher charge state) using a step gradient of increasing salt concentration.
- Desalt the enriched fractions before MS analysis.
Data Presentation
The following table is an illustrative example of quantitative data obtained from an XL-MS experiment using Sulfo-SPP. Actual data will vary depending on the sample and instrumentation.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score |
| 1 | Protein A | K128 | Protein B | C45 | 105.4 |
| 2 | Protein A | K256 | Protein A | C312 | 89.2 |
| 3 | Protein C | K54 | Protein D | C189 | 152.1 |
| 4 | Protein C | K98 | Protein E | C76 | 78.6 |
Mass Spectrometry Analysis
1. Data Acquisition:
- Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a nanospray ion source.
- Use a data-dependent acquisition (DDA) method. The instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.
- Enable fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) to induce cleavage of the peptide backbone and the disulfide bond within the Sulfo-SPP crosslinker.
2. Data Analysis:
- Use specialized software for the identification of crosslinked peptides (e.g., pLink, MeroX, XlinkX).
- The software should be configured to search for peptides modified with the mass of the cleaved Sulfo-SPP crosslinker and to identify pairs of peptides that are linked together.
- Manual validation of the identified crosslinked peptide spectra is recommended.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Sulfo-SPP crosslinking mass spectrometry.
Signaling Pathway Example: MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and survival. Protein-protein interactions within this pathway are often transient and can be effectively captured using chemical crosslinking. The following diagram illustrates a key interaction between MEK1 and ERK2 that could be investigated using Sulfo-SPP crosslinking to map the binding interface.
Caption: Illustrative example of targeting the MEK1-ERK2 interaction in the MAPK pathway with Sulfo-SPP.
Application Notes and Protocols for Cleaving Sulfo-SPP Sodium Crosslinks with Dithiothreitol (DTT)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the cleavage of disulfide bonds within Sulfo-SPP (Sulfosuccinimidyl 3-(4-pyridyldithio)propionate) crosslinks using Dithiothreitol (DTT). It includes recommended conditions, quantitative data summaries, a detailed experimental workflow for protein-protein interaction studies, and troubleshooting guidance.
Introduction to Sulfo-SPP and DTT Cleavage
Sulfo-SPP is a water-soluble, amine-reactive crosslinker that contains a disulfide bond within its spacer arm. This feature makes the crosslink cleavable by reducing agents. Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent commonly used to break disulfide bonds in proteins and other molecules. The reduction of the disulfide bond in a Sulfo-SPP crosslink regenerates a free sulfhydryl group on one of the crosslinked molecules and releases the other, making it a valuable tool for applications such as identifying interacting proteins and reversible bioconjugation.
The cleavage reaction with DTT is a two-step thiol-disulfide exchange. DTT, with its two thiol groups, efficiently reduces the disulfide bond, forming a stable six-membered ring in its oxidized state.[1] The optimal pH for DTT's reducing activity is above 7, as the thiolate form (-S⁻) is the reactive species.[1]
Quantitative Data Summary for DTT Cleavage
The efficiency of disulfide bond cleavage by DTT is dependent on several factors, including DTT concentration, temperature, pH, and incubation time. The following table summarizes recommended starting conditions for the cleavage of Sulfo-SPP and similar pyridyldithio-containing crosslinkers.
| Parameter | Recommended Range | Optimal Condition | Notes |
| DTT Concentration | 10 - 50 mM | 20 - 50 mM | Higher concentrations ensure complete and rapid cleavage. For gentle reduction or to preserve sensitive native disulfides, lower concentrations (1-10 mM) can be tested. |
| Incubation Temperature | Room Temperature (20-25°C) to 37°C | 37°C | Higher temperatures can increase the rate of reduction. |
| Incubation Time | 15 - 60 minutes | 30 minutes | Longer incubation times may be necessary for complete cleavage, especially at lower DTT concentrations or temperatures. |
| pH | 7.0 - 9.0 | 7.5 - 8.5 | DTT is most effective at a neutral to slightly alkaline pH. Cleavage can be performed at pH 4.5 to minimize the reduction of native protein disulfide bonds, though the reaction will be slower. |
| Buffer | Amine-free buffers such as PBS, HEPES, or Borate | Phosphate Buffered Saline (PBS) | Buffers containing primary amines (e.g., Tris) should be avoided as they can react with any unreacted NHS-ester groups of the crosslinker. |
Experimental Protocols
Materials
-
Crosslinked protein sample (containing Sulfo-SPP crosslinks)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M iodoacetamide in a suitable buffer) - Optional
-
Desalting columns or dialysis equipment
Preparation of Reagents
-
1 M DTT Stock Solution: Dissolve 1.54 g of DTT in 10 mL of deionized water. Prepare fresh and store on ice for short-term use. For longer-term storage, aliquot and store at -20°C.
-
Reaction Buffer: Prepare the desired amine-free buffer and adjust the pH to the optimal range (7.5-8.5).
Protocol for Cleaving Sulfo-SPP Crosslinks
-
Sample Preparation: Ensure your crosslinked protein sample is in a compatible, amine-free buffer at a suitable concentration.
-
Addition of DTT: Add the 1 M DTT stock solution to the crosslinked protein sample to achieve the desired final concentration (e.g., 20-50 mM). Gently mix by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Quenching (Optional): To prevent the re-formation of disulfide bonds, you can alkylate the newly formed free sulfhydryl groups. Add a quenching solution, such as iodoacetamide, to a final concentration of 2-5 fold molar excess over the DTT concentration. Incubate for 20-30 minutes at room temperature in the dark.
-
Removal of Excess Reagents: Remove excess DTT and other small molecules by using a desalting column or through dialysis against an appropriate buffer.
Visualization of Workflow and Mechanism
Sulfo-SPP Crosslinking and DTT Cleavage Mechanism
Caption: Mechanism of Sulfo-SPP crosslinking and subsequent cleavage by DTT.
Experimental Workflow for Protein-Protein Interaction Study
Caption: Workflow for identifying protein-protein interactions using Sulfo-SPP.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient DTT concentration. | Increase DTT concentration to 50 mM or higher. |
| Short incubation time. | Increase incubation time to 60 minutes. | |
| Suboptimal pH. | Ensure the pH of the reaction buffer is between 7.5 and 8.5. | |
| Inaccessible disulfide bond. | Consider adding a denaturant (e.g., 6 M urea or 1% SDS) to unfold the protein and expose the crosslink. Note that this will denature the proteins. | |
| Protein Precipitation | High concentration of DTT. | While generally well-tolerated, if precipitation occurs, try reducing the DTT concentration and increasing the incubation time. |
| Protein instability after reduction. | Work quickly and at low temperatures after cleavage. Consider immediate alkylation of free sulfhydryls. | |
| Re-formation of Disulfide Bonds | Exposure to air (oxidation). | Perform the reaction in a low-oxygen environment if possible. Immediately proceed to the next step or quench with an alkylating agent like iodoacetamide. |
| Side Reactions | DTT reaction with trifluoroacetic acid (TFA). | If TFA is present from previous steps (e.g., peptide synthesis), ensure it is completely removed before adding DTT. |
| Generation of reactive oxygen species. | If iron contamination is suspected, add a chelating agent like EDTA to the buffer. |
Conclusion
The cleavage of Sulfo-SPP crosslinks with DTT is a straightforward and effective method for reversing protein-protein crosslinking. By optimizing the reaction conditions, researchers can efficiently release interacting partners for subsequent analysis. This protocol provides a robust starting point for various applications in proteomics and drug development. For specific applications, empirical optimization of the cleavage conditions is recommended to achieve the best results.
References
Application Notes and Protocols for Studying Cell-Cell Interactions Using Sulfo-SPP (structurally analogous to Sulfo-SDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate network of protein interactions at the interface between cells is fundamental to deciphering the mechanisms of tissue development, immune responses, and disease progression. Sulfo-SPP (Sulfosuccinimidyl 4,4′-azipentanoate), a water-soluble and membrane-impermeable heterobifunctional crosslinker, provides a powerful tool to capture these transient and stable interactions in their native cellular context. This document provides detailed application notes and protocols for utilizing Sulfo-SPP to study cell-cell interactions, with a focus on identifying and quantifying interacting proteins at the cell surface.
Sulfo-SPP contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a photoactivatable diazirine.[1][2] The NHS ester reacts with primary amines (e.g., lysine residues) on cell surface proteins.[1][2] Upon UV activation, the diazirine group forms a highly reactive carbene intermediate that can covalently bind to any proximal amino acid residue on an interacting protein from an adjacent cell.[1] Its membrane impermeability ensures that crosslinking is restricted to extracellular and cell-surface proteins, making it an ideal reagent for studying intercellular communication.
Key Applications
-
Identification of Receptor-Ligand Pairs: Elucidate novel and known receptor-ligand interactions between different cell types in a co-culture system.
-
Mapping the Topography of Cell Junctions: Identify the protein components of tight junctions, adherens junctions, and desmosomes.
-
Characterizing Immune Synapses: Capture the transient protein interactions that occur during the formation of an immunological synapse between an immune cell and a target cell.
-
Drug Target Discovery: Identify cell surface proteins involved in pathological cell-cell interactions that can be targeted for therapeutic intervention.
Experimental Workflow Overview
The general workflow for studying cell-cell interactions using Sulfo-SPP involves co-culturing two distinct cell populations, followed by a two-step crosslinking procedure, cell lysis, enrichment of crosslinked protein complexes, and identification of the interacting partners by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Co-culture and Crosslinking of Two Different Cell Populations
This protocol describes the steps for co-culturing two distinct cell types and performing the Sulfo-SPP crosslinking reaction.
Materials:
-
Cell Type A (e.g., expressing a receptor of interest)
-
Cell Type B (e.g., expressing a potential ligand)
-
Complete cell culture medium for both cell types
-
Co-culture plates or dishes
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-SPP (or Sulfo-SDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
UV lamp (365 nm)
Procedure:
-
Cell Seeding and Co-culture:
-
Seed Cell Type A and Cell Type B in a co-culture vessel at a desired ratio to allow for cell-cell contact. The seeding density should be optimized to achieve confluence and promote interaction.
-
Incubate the co-culture for a sufficient period (e.g., 24-48 hours) to allow for the formation of stable cell-cell junctions.
-
-
Preparation of Crosslinking Reagent:
-
Immediately before use, prepare a stock solution of Sulfo-SPP in anhydrous DMSO (e.g., 100 mM).
-
Further dilute the Sulfo-SPP stock solution in ice-cold PBS to the desired final working concentration (typically 0.5-2 mM).
-
-
Step 1: NHS Ester Reaction (Amine Labeling):
-
Wash the co-culture gently with ice-cold PBS to remove any amine-containing components from the culture medium.
-
Add the Sulfo-SPP working solution to the cells and incubate for 30-60 minutes at 4°C or on ice to allow the NHS ester to react with primary amines on the cell surface proteins.
-
-
Quenching and Washing:
-
Quench the NHS ester reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes on ice.
-
Gently wash the cells three times with ice-cold PBS to remove unreacted crosslinker.
-
-
Step 2: UV Photoactivation (Crosslinking):
-
Place the co-culture plate on ice and expose it to UV light (365 nm) for 15-30 minutes. The distance from the UV source and the exposure time should be optimized to maximize crosslinking efficiency while minimizing cell damage.
-
-
Cell Lysis:
-
After UV irradiation, immediately lyse the cells using a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream application but should be compatible with mass spectrometry.
-
Protocol 2: Enrichment and Identification of Crosslinked Peptides by Mass Spectrometry
This protocol outlines the general steps for processing the crosslinked cell lysate for mass spectrometry analysis.
Materials:
-
Crosslinked cell lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Size-Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography columns
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Protein Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Digest the proteins into peptides using trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Enrichment of Crosslinked Peptides:
-
Enrich the crosslinked peptides from the complex peptide mixture using SEC or SCX chromatography. This step is crucial as crosslinked peptides are typically low in abundance.
-
-
Desalting:
-
Desalt the enriched peptide fractions using C18 columns prior to mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, xQuest, MaxQuant) to identify the crosslinked peptides from the raw mass spectrometry data.
-
The software will search the data against a protein database containing the sequences of proteins from both cell types.
-
Data Presentation
Quantitative data from crosslinking mass spectrometry experiments can be presented in tables to facilitate the comparison of identified interactions under different conditions (e.g., treated vs. untreated).
Table 1: Quantitative Analysis of Inter-Protein Crosslinks Identified between Cell Type A and Cell Type B
| Crosslink ID | Protein 1 (Cell Type A) | Residue 1 | Protein 2 (Cell Type B) | Residue 2 | Condition 1 (Fold Change) | Condition 2 (Fold Change) | p-value |
| XL-001 | EphA2 | 125 | Ephrin-A1 | 88 | 3.5 | 1.2 | <0.01 |
| XL-002 | CD44 | 234 | Hyaluronan | N/A | 2.8 | 0.9 | <0.05 |
| XL-003 | Notch1 | 456 | Delta-like 4 | 312 | 1.5 | 1.1 | >0.05 |
| ... | ... | ... | ... | ... | ... | ... | ... |
This table is a representative example and the actual data will vary based on the experimental system.
Signaling Pathway Visualization
Ephrin-Eph Signaling Pathway
Ephrin-Eph signaling is a classic example of contact-dependent cell-cell communication that plays a critical role in developmental processes, such as axon guidance and tissue boundary formation. Sulfo-SPP can be used to identify and map the direct interactions between Ephrin ligands and Eph receptors at the interface of two interacting cells.
References
Application Notes and Protocols for Sulfo-SPP in Immunoprecipitation followed by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions is crucial for understanding cellular processes and for the development of novel therapeutics. Immunoprecipitation followed by mass spectrometry (IP-MS) is a powerful technique for discovering new protein binding partners. However, weak or transient interactions can be difficult to capture using standard co-immunoprecipitation methods. Chemical crosslinking offers a solution by stabilizing these interactions, allowing for more robust purification and identification.
This document provides detailed application notes and protocols for the use of Sulfo-SPP (Sulfosuccinimidyl 4-azidophenyldithio-propionate), a water-soluble, amine-reactive, and cleavable crosslinker, in IP-MS workflows. The sulfonate group on the succinimidyl ester enhances water solubility, making it ideal for crosslinking proteins in aqueous environments and on the cell surface. The molecule features an NHS ester that reacts with primary amines (like the side chain of lysine residues), a photoreactive azido group that can be activated by UV light for covalent crosslinking, and a disulfide bond in the spacer arm, which allows for the cleavage of the crosslinker and elution of interacting proteins under reducing conditions. This tripartite functionality provides a versatile tool for capturing and identifying protein interactors.
Principle of Sulfo-SPP in IP-MS
The Sulfo-SPP crosslinker is employed in a multi-step process to first covalently link a "bait" protein to its interacting "prey" proteins within a cellular lysate or in living cells. The NHS ester group of Sulfo-SPP reacts with primary amines on the surface of proteins. Subsequent activation of the azido group with UV light results in the formation of a covalent bond with nearby molecules, effectively "trapping" interacting proteins. The bait protein is then immunoprecipitated using a specific antibody. Due to the crosslinking, its interacting partners are co-precipitated. After washing to remove non-specific binders, the disulfide bond in the Sulfo-SPP spacer arm is cleaved using a reducing agent, releasing the prey proteins for identification by mass spectrometry.
Experimental Workflow
The overall experimental workflow for using Sulfo-SPP in an IP-MS experiment is depicted below.
Caption: Experimental workflow for IP-MS using Sulfo-SPP.
Detailed Protocols
Materials and Reagents
-
Cells or Tissue: Source of protein lysate.
-
Sulfo-SPP Crosslinker: Store desiccated at -20°C.
-
Lysis Buffer: e.g., RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.
-
Primary Antibody: Specific for the bait protein.
-
Protein A/G Magnetic Beads: For immunoprecipitation.
-
Wash Buffer: e.g., Lysis buffer without detergents or PBS with 0.1% Tween-20.
-
Elution Buffer: e.g., 2x Laemmli sample buffer with a reducing agent like 100 mM DTT or 5% β-mercaptoethanol, or a buffer containing 50 mM DTT in 50 mM Tris-HCl, pH 8.0 for native elution.
-
Reagents for MS Sample Preparation: Urea, DTT, iodoacetamide (IAA), trypsin, formic acid, acetonitrile.
Protocol 1: In-Lysate Crosslinking and Immunoprecipitation
This protocol is suitable for capturing interactions within a cellular lysate.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Crosslinking Reaction:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Add Sulfo-SPP to the lysate to a final concentration of 0.2 - 2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature to allow the NHS ester to react with primary amines.
-
Expose the lysate to UV light (365 nm) for 5-15 minutes on ice to activate the azido group.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the crosslinked lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the crosslinked proteins, resuspend the beads in elution buffer containing a reducing agent (e.g., 100 mM DTT).
-
Incubate at 95-100°C for 10 minutes for denaturing elution, or at 37°C for 30 minutes for a more native elution.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
Protocol 2: On-Bead Crosslinking
This protocol minimizes the crosslinking of non-interacting proteins by performing the crosslinking step after the bait protein has been captured on the beads.
-
Immunoprecipitation (Pre-Crosslinking):
-
Follow steps 1 and 3 of Protocol 1, but without the crosslinking step.
-
After the final wash, resuspend the beads in a suitable buffer for crosslinking (e.g., PBS).
-
-
On-Bead Crosslinking:
-
Add Sulfo-SPP to the bead suspension to a final concentration of 0.2 - 2 mM.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Wash the beads once with PBS to remove excess crosslinker.
-
Resuspend the beads in PBS and expose to UV light (365 nm) for 5-15 minutes on ice.
-
Quench the reaction as described in Protocol 1.
-
-
Elution:
-
Proceed with the elution as described in step 4 of Protocol 1.
-
Sample Preparation for Mass Spectrometry
The eluted proteins are then prepared for mass spectrometry analysis. A typical workflow is as follows:
-
Reduction and Alkylation:
-
The eluted sample is denatured with 8 M urea.
-
Reduce disulfide bonds with 10 mM DTT for 30 minutes at 37°C.
-
Alkylate cysteine residues with 55 mM iodoacetamide (IAA) for 20 minutes in the dark at room temperature.
-
-
In-Solution or In-Gel Digestion:
-
Dilute the urea to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Alternatively, run the eluate on an SDS-PAGE gel, excise the protein bands, and perform in-gel digestion.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
Quantitative data from IP-MS experiments are crucial for distinguishing true interactors from background contaminants. The following tables provide a template for presenting such data.
Table 1: Experimental Conditions and Crosslinker Concentrations
| Parameter | Condition 1 | Condition 2 (Control) |
| Cell Type | e.g., HEK293T | e.g., HEK293T |
| Bait Protein | e.g., Protein X-FLAG | e.g., IgG-FLAG |
| Crosslinker | Sulfo-SPP | Sulfo-SPP |
| Crosslinker Conc. | 1 mM | 1 mM |
| UV Exposure | 10 min | 10 min |
| Antibody | anti-FLAG | anti-FLAG |
| Replicates | 3 | 3 |
Table 2: Top Identified Interacting Proteins and their Quantitative Values
| Protein ID | Gene Name | Avg. Spectral Counts (Bait) | Avg. Spectral Counts (Control) | Fold Change | p-value |
| P12345 | GENE1 | 150 | 5 | 30 | < 0.001 |
| Q67890 | GENE2 | 125 | 8 | 15.6 | < 0.005 |
| R54321 | GENE3 | 98 | 10 | 9.8 | < 0.01 |
| S09876 | GENE4 | 20 | 15 | 1.3 | > 0.05 |
Signaling Pathway Visualization
If the identified interacting proteins are part of a known signaling pathway, a diagram can be used to visualize their relationships. For example, if an interaction within the MAPK signaling pathway is identified:
Caption: A simplified MAPK signaling pathway diagram.
Conclusion
The use of the cleavable and water-soluble crosslinker Sulfo-SPP in immunoprecipitation followed by mass spectrometry is a powerful approach for the identification of protein-protein interactions, particularly those that are weak or transient. The protocols and guidelines presented here provide a framework for designing and executing successful IP-MS experiments. Careful optimization of crosslinker concentration and reaction times, along with the use of appropriate controls, is essential for obtaining high-quality, reproducible data that can provide valuable insights into cellular function and disease mechanisms.
Application Notes and Protocols for Labeling Cell Surface Proteins with Sulfo-NHS-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of cell surface proteins is a cornerstone technique in modern biological research and drug development. It allows for the investigation of protein trafficking, receptor internalization, and the identification of cell-surface biomarkers. Sulfo-NHS-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) and its cleavable analog, Sulfo-NHS-SS-Biotin, are amine-reactive biotinylation reagents widely used for this purpose. Their hydrophilic nature, conferred by a sulfonate group, renders them membrane-impermeable, ensuring that only proteins with exposed primary amines on the outer leaflet of the plasma membrane are labeled.[1][2] This application note provides detailed protocols for the use of Sulfo-NHS-Biotin and Sulfo-NHS-SS-Biotin for the specific labeling of cell surface proteins, along with data presentation and visualizations to guide your experimental design.
Principle of the Method
Sulfo-NHS esters react efficiently with primary amino groups (-NH2) found in the side chains of lysine residues and at the N-terminus of polypeptides to form stable amide bonds.[1] The reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).[3] Because Sulfo-NHS-Biotin is water-soluble and carries a charge, it does not readily cross the plasma membrane of intact cells. This property is crucial for its use in selectively labeling cell surface proteins.[1] The biotin moiety then serves as a versatile tag for subsequent detection with streptavidin-conjugated probes or for affinity purification. The Sulfo-NHS-SS-Biotin variant contains a disulfide bond in its spacer arm, which can be cleaved by reducing agents, allowing for the gentle elution of biotinylated proteins from streptavidin affinity resins.
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including protein concentration, the molar ratio of biotin reagent to protein, temperature, and incubation time. The following table summarizes typical labeling efficiencies and key reaction parameters.
| Parameter | Value | Notes | Source |
| Molar Excess of Biotin Reagent (for purified protein) | 10-20 fold | For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20 fold) may be required. | |
| Typical Biotin Incorporation (Antibody) | 4-6 biotin groups per molecule | Achieved with a 20-fold molar excess when labeling a 1-10 mg/mL antibody solution. | |
| Typical Biotin Incorporation (Antibody, lower concentration) | 1-3 biotin groups per molecule | Achieved with a 50-fold molar excess when labeling a 50-200 µg/mL antibody solution. | |
| Labeling Efficiency (Peptides) | >90% | Observed for both Biotin-NHS and Biotin-SS-NHS labeling of HeLa peptides. | |
| Biotinylated Peptides Detected by LC-MS/MS | ~88% (Biotin-SS-NHS) vs. ~76% (Biotin-NHS) | A slightly higher percentage of biotinylated peptides were observed with the cleavable reagent. |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins on Suspension Cells
This protocol is suitable for non-adherent cell lines.
Materials:
-
Cells in suspension
-
Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and contaminating proteins. Centrifuge at low speed (e.g., 500 x g) for 5 minutes between washes.
-
Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin in ultrapure water. For example, dissolve 6 mg of Sulfo-NHS-SS-Biotin in 1 mL of water. The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.
-
Biotinylation Reaction: Add the freshly prepared biotinylation reagent to the cell suspension. A final concentration of 2-5 mM is generally effective. For a 25 x 10^6 cells/mL suspension, adding approximately 80 µL of a 10 mM solution per milliliter of cell suspension will yield a final concentration of about 0.8 mM; adjust as needed for your specific application.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For some applications, incubation on ice for 2 hours or at 4°C may be preferred to reduce the internalization of the biotin reagent.
-
Quenching: To stop the reaction, wash the cells three times with Quenching Buffer (PBS + 100 mM glycine). This will quench any unreacted biotinylation reagent.
-
Final Wash: Perform a final wash with ice-cold PBS to remove excess quenching reagent.
-
The biotinylated cells are now ready for downstream applications such as cell lysis and affinity purification of labeled proteins.
Protocol 2: Labeling of Cell Surface Proteins on Adherent Cells
This protocol is designed for cells grown in culture plates.
Materials:
-
Adherent cells in culture plates
-
Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine
-
Ultrapure water
Procedure:
-
Cell Preparation: Gently wash the adherent cells three times with ice-cold PBS (pH 8.0) to remove amine-containing culture media.
-
Reagent Preparation: Immediately before use, prepare a solution of Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5-1.0 mg/mL.
-
Biotinylation Reaction: Add the biotinylation solution to the cells, ensuring the entire surface of the cell monolayer is covered.
-
Incubation: Incubate the plate for 30 minutes at room temperature or on ice to minimize internalization.
-
Quenching: Remove the biotinylation solution and wash the cells three times with Quenching Buffer.
-
Final Wash: Perform a final wash with ice-cold PBS.
-
The cells can now be lysed directly in the plate for further analysis.
Visualizations
Experimental Workflow for Cell Surface Protein Labeling and Analysis
References
Application Notes and Protocols for Sulfo-SPP (Sulfo-LC-SPDP) in Mapping Protein Interaction Interfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapping the intricate network of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. Sulfo-SPP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate), commonly known as Sulfo-LC-SPDP, is a water-soluble, heterobifunctional, and thiol-cleavable cross-linker that is particularly well-suited for these studies.
This reagent contains two reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., lysine residues and N-termini of proteins), and a pyridyldithio group that specifically targets sulfhydryl groups (e.g., cysteine residues). The spacer arm connecting these two groups contains a disulfide bond, which can be cleaved by reducing agents. This cleavability is a key feature, as it facilitates the identification of cross-linked peptides by mass spectrometry. The sulfonate group on the NHS ester renders the molecule water-soluble and membrane-impermeable, making it ideal for cross-linking proteins in aqueous solutions and on the cell surface.
These application notes provide a comprehensive overview and detailed protocols for utilizing Sulfo-SPP in protein interaction studies.
Principle of Sulfo-SPP Cross-linking
The application of Sulfo-SPP for mapping protein interactions involves a two-step reaction strategy. First, the Sulfo-NHS ester end of the cross-linker is reacted with a "bait" protein, forming a stable amide bond with its primary amines. In the second step, the pyridyldithio group of the now-modified bait protein is reacted with sulfhydryl groups on interacting "prey" proteins. This results in a covalent cross-link between the bait and prey proteins via a disulfide bond.
Alternatively, if the interacting partner lacks an accessible free sulfhydryl group, one can be introduced. Both the bait and prey proteins can be individually reacted with Sulfo-SPP. Subsequently, the pyridyldithio groups on one of the proteins are reduced to free thiols, which can then react with the pyridyldithio-modified partner protein.
The cross-linked protein complexes are then isolated, enzymatically digested, and analyzed by mass spectrometry. The presence of the cross-linker remnant on peptides identifies the specific residues at the protein-protein interface. The cleavable nature of the disulfide bond in the Sulfo-SPP spacer arm simplifies the mass spectrometry data analysis, as the cross-linked peptides can be identified by comparing the spectra before and after reduction.
Data Presentation
The following table is a representative example of how quantitative data from a Sulfo-SPP cross-linking experiment coupled with mass spectrometry can be presented. This data is typically obtained through label-free quantification or by using isotopic labels.
| Bait Protein | Prey Protein | Cross-linked Peptide (Bait) | Cross-linked Peptide (Prey) | Spectral Count | Fold Change (vs. Control) | p-value |
| Protein A | Protein B | K123-AGVTLIYF-R | C78-YFNSPEQL-K | 152 | 15.2 | <0.001 |
| Protein A | Protein C | K210-VLPAGFKT-R | C45-LPIYTGFA-R | 89 | 9.8 | <0.005 |
| Protein X | Protein Y | K56-IIHGSDER-Q | C112-FFWLPQAS-K | 115 | 12.1 | <0.001 |
| Protein X | Protein Z | K189-YTEIPAFR-L | C203-VGYPLWER-A | 75 | 8.5 | <0.005 |
This table is a template representing typical quantitative data. Actual data will vary based on the experimental setup.
Experimental Protocols
Materials and Reagents
-
Sulfo-SPP (Sulfo-LC-SPDP)
-
Amine-free and sulfhydryl-free buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting columns
-
Protein concentrators
-
Mass spectrometry-grade trypsin
-
Standard proteomics sample preparation reagents (e.g., urea, iodoacetamide, formic acid)
Protocol 1: One-Step Cross-linking of an Amine-containing Protein to a Sulfhydryl-containing Protein
This protocol is suitable when one interacting partner has accessible primary amines and the other has accessible free sulfhydryl groups.
Workflow Diagram:
Caption: One-step Sulfo-SPP cross-linking workflow.
Procedure:
-
Protein Preparation:
-
Dissolve the amine-containing "bait" protein and the sulfhydryl-containing "prey" protein in an amine- and sulfhydryl-free buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
-
Sulfo-SPP Activation of Bait Protein:
-
Immediately before use, prepare a 10-20 mM stock solution of Sulfo-SPP in water.
-
Add a 10- to 50-fold molar excess of the Sulfo-SPP stock solution to the bait protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Cross-linker:
-
Remove non-reacted and hydrolyzed Sulfo-SPP by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
-
Cross-linking to Prey Protein:
-
Immediately add the purified, Sulfo-SPP-activated bait protein to the sulfhydryl-containing prey protein. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Quench any unreacted Sulfo-SPP by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
-
Downstream Processing and Analysis:
-
The cross-linked protein mixture is now ready for downstream analysis, such as SDS-PAGE to visualize the cross-linked products, followed by in-gel digestion and mass spectrometry.
-
Protocol 2: Two-Step Cross-linking of Two Amine-containing Proteins
This protocol is used when both interacting proteins have accessible primary amines but lack free sulfhydryls.
Workflow Diagram:
Caption: Two-step Sulfo-SPP cross-linking workflow.
Procedure:
-
Protein Preparation:
-
Prepare both proteins in an amine-free buffer as described in Protocol 1.
-
-
Modification of Both Proteins with Sulfo-SPP:
-
Separately modify each protein with a 10- to 50-fold molar excess of Sulfo-SPP, as described in steps 2 and 3 of Protocol 1.
-
-
Generation of Free Sulfhydryls on One Protein:
-
To one of the modified protein samples, add DTT to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to cleave the disulfide bond and expose a free sulfhydryl group.
-
Immediately remove the DTT using a desalting column equilibrated with the reaction buffer.
-
-
Cross-linking of the Two Proteins:
-
Mix the Sulfo-SPP-modified protein (with the intact pyridyldithio group) with the reduced, sulfhydryl-containing protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Downstream Analysis:
-
Proceed with quenching and downstream analysis as described in steps 5 and 6 of Protocol 1.
-
Mass Spectrometry Analysis Workflow
Workflow Diagram:
Caption: Mass spectrometry workflow for cross-linked samples.
-
Sample Preparation:
-
The cross-linked protein sample is denatured, reduced (to cleave the Sulfo-SPP disulfide bond for analysis if desired at this stage, or left intact for initial analysis), and alkylated.
-
The protein mixture is then digested into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. This software can identify peptides that are linked by the Sulfo-SPP remnant.
-
The identification of these cross-linked peptides allows for the mapping of the specific amino acid residues that are in close proximity in the native protein complex, thus defining the interaction interface.
-
Quantitative analysis of the spectral counts or reporter ion intensities for the cross-linked peptides can provide information on the stoichiometry and dynamics of the protein interaction.
-
Applications in Drug Development
The identification of protein-protein interaction interfaces is of paramount importance in drug discovery and development.
-
Target Validation: By confirming the interaction between a drug target and its binding partners, Sulfo-SPP-based cross-linking can help validate the biological relevance of the target.
-
Rational Drug Design: Mapping the precise interaction interface provides a structural basis for the rational design of small molecules or biologics that can modulate the interaction. These modulators can either inhibit or stabilize the protein complex, depending on the therapeutic goal.
-
Understanding Mechanism of Action: For existing drugs, identifying how they alter protein-protein interaction networks can provide insights into their mechanism of action and potential off-target effects.
-
Biomarker Discovery: Changes in protein-protein interactions in diseased versus healthy states, as identified by quantitative cross-linking studies, can lead to the discovery of novel biomarkers for diagnosis and prognosis.
Conclusion
Sulfo-SPP (Sulfo-LC-SPDP) is a versatile and effective reagent for the study of protein-protein interactions. Its water solubility, membrane impermeability, and cleavable disulfide spacer make it a valuable tool for researchers in academic and industrial settings. The detailed protocols and workflows provided here offer a solid foundation for the application of this cross-linker to elucidate the architecture of protein complexes and to accelerate the discovery and development of novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfo-SPP Crosslinking
Welcome to the technical support center for optimizing Sulfo-SPP (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) sodium concentration for your crosslinking experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Sulfo-SPP for crosslinking?
A1: The optimal concentration of Sulfo-SPP is highly dependent on the specific proteins being crosslinked, their concentrations, and the buffer conditions. A common starting point is to use a 10- to 50-fold molar excess of the crosslinker to the protein.[1][2] For dilute protein solutions (e.g., 1-2 mg/mL), a higher molar excess (e.g., >20-fold) may be necessary to achieve sufficient activation compared to more concentrated protein solutions (e.g., 10 mg/mL), which might only require a 5-fold molar excess.[1] It is crucial to empirically determine the optimal ratio for each specific application.
Q2: What is the ideal pH for Sulfo-SPP crosslinking reactions?
A2: Sulfo-SPP contains a Sulfo-NHS ester group that reacts with primary amines. This reaction is most efficient at a pH range of 7.0 to 8.5.[3][4] A commonly used buffer is phosphate-buffered saline (PBS) at a pH of 7.2-7.5. The maleimide group of Sulfo-SPP reacts with sulfhydryl groups at a pH range of 6.5-7.5.
Q3: What types of buffers should be used for Sulfo-SPP crosslinking?
A3: It is critical to use amine-free and sulfhydryl-free buffers, as these functional groups will compete with the target molecules for reaction with the Sulfo-SPP. Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers. Avoid buffers containing Tris or glycine.
Q4: How long should the crosslinking reaction be incubated?
A4: The incubation time can vary depending on the temperature. A typical incubation period is 30-60 minutes at room temperature or 2-4 hours at 4°C. The reaction rate is not highly sensitive to temperature.
Q5: How can I stop or quench the crosslinking reaction?
A5: The reaction can be quenched by adding a reagent that contains primary amines, which will react with any excess Sulfo-SPP. Common quenching agents include Tris, glycine, lysine, or hydroxylamine at a final concentration of 10-50 mM. Incubate for about 15 minutes to ensure complete quenching.
Q6: Why is my protein precipitating after adding Sulfo-SPP?
A6: Protein precipitation can occur due to over-crosslinking, which alters the net charge and isoelectric point (pI) of the protein, leading to decreased solubility. To troubleshoot this, try reducing the molar excess of Sulfo-SPP or decreasing the reaction time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking efficiency | Insufficient Sulfo-SPP concentration. | Increase the molar excess of Sulfo-SPP. For dilute protein solutions, a higher excess is often required. |
| Inappropriate buffer pH. | Ensure the reaction buffer pH is within the optimal range of 7.0-8.5 for the amine reaction and 6.5-7.5 for the sulfhydryl reaction. | |
| Presence of competing amines or sulfhydryls in the buffer. | Use amine-free and sulfhydryl-free buffers like PBS or HEPES. Avoid Tris and glycine. | |
| Hydrolyzed crosslinker. | Sulfo-SPP is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the Sulfo-SPP solution immediately before use. | |
| Protein precipitation or aggregation | Over-crosslinking. | Decrease the molar excess of Sulfo-SPP. Reduce the reaction incubation time. |
| Inappropriate protein concentration. | Optimize the protein concentration. Very high concentrations can sometimes lead to aggregation. | |
| High background or non-specific crosslinking | Crosslinker concentration is too high. | Titrate the Sulfo-SPP concentration to find the lowest effective amount. |
| Reaction time is too long. | Reduce the incubation time to minimize random collisions and non-specific reactions. | |
| Inconsistent results between experiments | Variations in experimental conditions. | Maintain consistent protein concentration, buffer composition and pH, temperature, and incubation time for all experiments. |
| Instability of the crosslinker solution. | Always prepare fresh Sulfo-SPP solution for each experiment as it can hydrolyze in aqueous solutions. |
Quantitative Data Summary
Optimizing the molar ratio of Sulfo-SPP to your protein is a critical step. The following table provides a general guideline for starting concentrations.
| Protein Concentration | Suggested Molar Excess of Sulfo-SPP (Crosslinker:Protein) | Final Sulfo-SPP Concentration Range (Example for a 50 kDa protein) |
| 1-2 mg/mL | 20-fold to 50-fold | 0.8 mM - 2.0 mM (for 2 mg/mL protein) |
| 5 mg/mL | 10-fold to 20-fold | 1.0 mM - 2.0 mM |
| 10 mg/mL | 5-fold to 10-fold | 1.0 mM - 2.0 mM |
Note: This table provides starting recommendations. The optimal concentration must be determined empirically for each specific system.
Experimental Protocols
General Two-Step Crosslinking Protocol Using Sulfo-SPP
This protocol involves first activating the amine-containing protein with Sulfo-SPP, followed by reaction with the sulfhydryl-containing molecule.
Materials:
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Amine-containing protein (Protein A)
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Sulfhydryl-containing molecule (Molecule B)
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Sulfo-SPP
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Amine-free, sulfhydryl-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Desalting column
Procedure:
Step 1: Activation of Amine-Containing Protein
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Prepare your amine-containing protein (Protein A) in the conjugation buffer.
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Allow the vial of Sulfo-SPP to equilibrate to room temperature before opening.
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Immediately before use, prepare a stock solution of Sulfo-SPP in an appropriate solvent (e.g., water or DMSO). Sulfo-SPP has better solubility in water than its non-sulfonated counterpart.
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Add the desired molar excess of Sulfo-SPP solution to the protein solution.
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Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
Step 2: Removal of Excess Crosslinker
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Remove excess, non-reacted Sulfo-SPP using a desalting column equilibrated with the conjugation buffer. This prevents the quenching of the maleimide groups before the addition of the sulfhydryl-containing molecule.
Step 3: Conjugation to Sulfhydryl-Containing Molecule
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Add the sulfhydryl-containing molecule (Molecule B) to the desalted, maleimide-activated Protein A.
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Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
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(Optional) Quench the reaction by adding quenching buffer to a final concentration of 10-20 mM and incubating for 15 minutes.
Visualizations
Workflow for Optimizing Sulfo-SPP Concentration
Caption: Workflow for Sulfo-SPP concentration optimization.
Sulfo-SPP Crosslinking Reaction Pathway
Caption: Two-step reaction pathway for Sulfo-SPP crosslinking.
References
Troubleshooting low crosslinking efficiency with Sulfo-SPP sodium
Welcome to the technical support center for Sulfo-SPP (Sulfosuccinimidyl 4-azidophenyldithio)propionate sodium salt. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their crosslinking experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-SPP sodium and what is its primary application?
This compound is a water-soluble, heterobifunctional crosslinking reagent.[1] It is designed to covalently link two molecules by targeting different functional groups. One end of the molecule features a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein.[2][3] The other end contains a photoreactive azidophenyl group which, upon activation with UV light, can react with a wider range of amino acid side chains.[4] The spacer arm contains a disulfide bond, allowing the crosslinked molecules to be separated using reducing agents like DTT or 2-mercaptoethanol.[4] Its primary application is in protein interaction studies and bioconjugation.
Q2: What makes Sulfo-SPP "water-soluble" and why is that important?
The "Sulfo" prefix indicates the presence of a sulfonate group (SO₃⁻) on the N-hydroxysuccinimide ring. This charged group significantly increases the reagent's solubility in aqueous buffers, eliminating the need to dissolve it in organic solvents like DMSO or DMF first. This is advantageous as it minimizes the exposure of proteins to organic solvents, which can potentially affect their native conformation and activity.
Q3: What are the optimal pH conditions for reacting the Sulfo-NHS ester group of Sulfo-SPP?
The reaction of the Sulfo-NHS ester with primary amines is highly pH-dependent. The optimal pH range is between 7.2 and 8.5. Below pH 7.2, the primary amines are increasingly protonated (-NH₃⁺), making them non-nucleophilic and non-reactive. Above pH 8.5, the rate of hydrolysis of the Sulfo-NHS ester increases dramatically, where the reagent reacts with water and becomes inactivated, reducing the overall efficiency of the crosslinking reaction.
Q4: Can I use buffers like Tris or glycine in my reaction?
No, you should strictly avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the Sulfo-NHS ester, significantly lowering your crosslinking yield. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or bicarbonate/carbonate buffers.
Q5: At what wavelength should I activate the azidophenyl group?
Simple phenyl azide groups are most efficiently activated by short-wavelength UV light (e.g., 254-275 nm). However, this wavelength can potentially damage proteins. Nitrophenyl azides, a common variation, can be activated with longer-wavelength UV light (300-460 nm), which is generally less damaging to biological samples. It is crucial to perform all steps prior to the UV activation step in the dark or under subdued light to prevent premature activation of the photoreactive group.
Troubleshooting Guide: Low Crosslinking Efficiency
This guide addresses the common problem of low or no crosslinking yield when using Sulfo-SPP. The issues are broken down by the two main reactive steps.
Problem Area 1: Inefficient NHS-Ester Reaction with Primary Amines
Q: I am seeing very little modification of my amine-containing protein. What went wrong?
This is a common issue that can often be traced back to reagent handling or reaction conditions. The primary competing reaction is the hydrolysis of the NHS ester.
| Possible Cause | Recommended Solution | Rationale |
| Improper Reagent Handling | Sulfo-SPP is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare the crosslinker solution immediately before use. Do not prepare stock solutions for storage. | The NHS-ester moiety readily hydrolyzes in the presence of water, rendering it inactive. |
| Suboptimal pH | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. | At lower pH, amines are protonated and non-reactive. At higher pH, the rate of NHS-ester hydrolysis rapidly increases, reducing the amount of active crosslinker. |
| Presence of Competing Amines | Use amine-free buffers such as PBS, HEPES, or Borate. Avoid Tris, glycine, or buffers with ammonium salts. | Any extraneous primary amines will compete with the target protein, significantly reducing conjugation efficiency. |
| Insufficient Molar Excess | Increase the molar excess of Sulfo-SPP to the target molecule. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute solutions (<5 mg/mL), a 20- to 50-fold molar excess may be required. | A higher concentration of the crosslinker can help ensure the desired aminolysis reaction outcompetes the hydrolysis reaction, especially in dilute samples. |
| Inaccessible Amine Groups | If possible, perform a denaturation/renaturation step. Alternatively, consider using a crosslinker with a different reactive group if primary amines on your protein are known to be buried within its structure. | The primary amines on the protein surface must be sterically accessible to react with the crosslinker. |
Problem Area 2: Inefficient Photoreaction with the Target Molecule
Q: My amine-protein is modified, but it is not crosslinking to its binding partner after UV exposure. Why?
Low efficiency at this stage points to issues with the photoreactive azidophenyl group or the UV activation step.
| Possible Cause | Recommended Solution | Rationale |
| Premature Activation of Azide | Handle the reagent and perform the initial NHS-ester reaction in the dark or under a red safety light. | The azidophenyl group is sensitive to light and can be inadvertently activated and consumed before the intended UV irradiation step. |
| Presence of Reducing Agents | Ensure that no thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) are present in any buffer before the UV activation step. | Thiols will reduce the azide functional group to a primary amine, which is not photoreactive. |
| Inefficient UV Activation | Optimize the UV irradiation time and wavelength (typically 254-365 nm). Ensure the sample is close to the UV source and that the container is UV-transparent (e.g., quartz). | Insufficient UV energy will lead to a low yield of the highly reactive nitrene intermediate required for crosslinking. |
| Presence of Quenching Agents | Make sure buffers do not contain reagents that can act as free radical scavengers. | Scavengers can quench the photo-activated crosslinker before it has a chance to react with the target molecule. |
| Protein Aggregation/Precipitation | Analyze the sample by SDS-PAGE to check for extensive aggregation after the NHS-ester reaction. Optimize buffer conditions (e.g., pH, ionic strength) to maintain protein solubility. | If the first protein precipitates out of solution, it will not be available to interact with and crosslink to its binding partner. |
Experimental Protocols
General Two-Step Crosslinking Protocol Using Sulfo-SPP
This protocol provides a general workflow. Optimal conditions, particularly reagent concentrations and incubation times, may need to be determined empirically for each specific application.
A. Materials Required
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Protein A: The protein with available primary amines to be modified first.
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Protein B: The interacting protein to be crosslinked to Protein A.
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Sulfo-SPP: Equilibrate vial to room temperature before opening.
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Amine-Free Reaction Buffer: E.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5 (PBS).
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Quenching Buffer: E.g., 1 M Tris-HCl, pH 8.0.
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Desalting Column: To remove excess, non-reacted crosslinker.
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UV Lamp: With appropriate wavelength for photo-activation.
B. Step 1: Modification of Protein A with Sulfo-SPP (perform in the dark)
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Prepare Protein A in the Amine-Free Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
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Immediately before use, dissolve Sulfo-SPP in the reaction buffer to create a fresh 10-25 mM solution.
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Add the Sulfo-SPP solution to the Protein A solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein.
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Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
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(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
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Remove excess non-reacted and hydrolyzed Sulfo-SPP from the modified Protein A using a desalting column or dialysis against the reaction buffer.
C. Step 2: Photo-Crosslinking with Protein B
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Add Protein B to the purified, Sulfo-SPP-modified Protein A. The molar ratio will depend on the binding affinity of the two proteins.
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Allow the proteins to interact for a sufficient amount of time (this can range from minutes to hours depending on the interaction kinetics).
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Expose the sample to a UV lamp (e.g., 254-365 nm) for 10-20 minutes. Place the sample on ice during irradiation to dissipate heat. The optimal distance from the lamp and exposure time should be determined empirically.
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Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low crosslinking efficiency.
Sulfo-SPP Reaction Pathway
Caption: The two-step chemical reaction pathway for Sulfo-SPP.
References
How to prevent non-specific crosslinking with Sulfo-SPP sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) sodium for bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your crosslinking experiments in a question-and-answer format.
Problem 1: Low or No Crosslinking Efficiency
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfo-NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] Prepare the Sulfo-SPP sodium stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3] Avoid prolonged incubation times, especially at higher pH, to minimize hydrolysis.[4] |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[3] Buffers containing Tris or glycine will compete with the target protein for reaction with the Sulfo-NHS ester, significantly reducing efficiency. |
| Inaccessible primary amines on the target protein | The primary amines on your protein of interest may be sterically hindered or buried within its three-dimensional structure. Consider using a crosslinker with a longer spacer arm if the native protein conformation must be maintained. |
| Insufficient molar excess of this compound | The optimal molar excess of the crosslinker needs to be determined empirically. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess is a good starting point. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary. |
| Inactive this compound reagent | Ensure the this compound reagent has been stored correctly, protected from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
Problem 2: Protein Precipitation After Adding this compound
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| High degree of crosslinking (over-crosslinking) | Reduce the molar excess of this compound to minimize the number of modifications per protein molecule. Perform a titration to find the highest concentration of the crosslinker that does not cause precipitation. |
| Change in protein isoelectric point (pI) | The modification of primary amines neutralizes their positive charge, which can alter the protein's pI. If the new pI is close to the buffer pH, the protein's solubility may decrease. Consider adjusting the buffer pH or adding solubility-enhancing agents that are compatible with your experiment. |
| Denaturation of the protein | The reaction conditions or the chemical modification itself might cause the protein to denature. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Low solubility of non-sulfonated crosslinker | This is less of a concern with Sulfo-SPP as the sulfo-group increases water solubility. However, if you are comparing with a non-sulfonated version, ensure it is fully dissolved in an organic solvent before adding to the aqueous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound?
A1: Sulfo-SPP is a heterobifunctional crosslinker. It has a water-soluble Sulfosuccinimidyl (Sulfo-NHS) ester group that reacts with primary amines (like the side chain of lysine residues and the N-terminus of proteins) at pH 7.2-8.5 to form a stable amide bond. The other end of Sulfo-SPP has a pyridyldithiol group that reacts with sulfhydryl groups (-SH) to form a disulfide bond. This disulfide bond can be cleaved by reducing agents.
Q2: What are the key differences between NHS and Sulfo-NHS esters?
A2: The primary difference is the presence of a sulfonate group on the N-hydroxysuccinimide ring of Sulfo-NHS esters. This charged group increases the water solubility of the crosslinker, allowing for reactions to be performed in entirely aqueous buffers without organic solvents. It also makes the crosslinker membrane-impermeable, which is ideal for cell surface crosslinking.
Q3: How can non-specific crosslinking be minimized?
A3: Non-specific crosslinking can arise from electrostatic or hydrophobic interactions. To minimize this, you can:
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Optimize buffer pH: Adjusting the pH can influence the charge of your biomolecules and reduce unwanted electrostatic interactions.
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Increase salt concentration: Higher salt concentrations (e.g., 150 mM NaCl) can help shield electrostatic interactions.
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Use blocking agents: Additives like Bovine Serum Albumin (BSA) can block non-specific binding sites.
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Include non-ionic surfactants: Low concentrations of surfactants like Tween-20 can disrupt hydrophobic interactions.
Q4: How should I quench the crosslinking reaction?
A4: To stop the reaction and prevent further, potentially non-specific, crosslinking, you can add a quenching buffer containing primary amines. Common quenching agents include Tris or glycine at a final concentration of 20-50 mM. Incubate for about 15 minutes at room temperature to ensure all unreacted Sulfo-SPP is deactivated.
Experimental Protocols
General Protocol for Protein-Protein Crosslinking with this compound
This protocol provides a general guideline. Optimization is recommended for each specific application.
Materials:
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This compound
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Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
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Anhydrous DMSO or DMF
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Protein samples
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Desalting column or dialysis equipment
Procedure:
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Prepare Protein Sample: Dissolve or dialyze your protein samples into the amine-free reaction buffer at a concentration of 1-5 mg/mL.
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Prepare Sulfo-SPP Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
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Crosslinking Reaction: Add a 20- to 50-fold molar excess of the Sulfo-SPP solution to your protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.
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Purification: Remove excess, non-reacted crosslinker and quenching buffer using a desalting column or dialysis.
Visualizations
Caption: A typical experimental workflow for protein crosslinking with this compound.
Caption: Factors contributing to non-specific crosslinking and corresponding mitigation strategies.
References
Common issues with Sulfo-SPP sodium and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Sulfo-SPP (Sulfosuccinimidyl-4-azidophenyl) sodium in their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is Sulfo-SPP sodium and what are its primary applications?
This compound is a heterobifunctional crosslinking agent. It contains three key functional components:
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A Sulfo-NHS ester that reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein).
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A photo-reactive phenyl azide group that, upon activation with UV light, can non-specifically insert into C-H and N-H bonds of nearby molecules.
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A disulfide bond in the spacer arm, which allows the crosslink to be cleaved using reducing agents.
Its primary application is in protein-protein interaction studies, where it can be used to covalently link interacting proteins in a two-step process. The water-soluble Sulfo-NHS group makes it ideal for use with proteins in aqueous solutions without the need for organic solvents.
Q2: How should this compound be stored?
This compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated environment.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the Sulfo-NHS ester.[2]
Q3: What makes this compound a "heterobifunctional" crosslinker?
It is termed heterobifunctional because it possesses two different reactive groups (the amine-reactive Sulfo-NHS ester and the photo-reactive phenyl azide) that are activated by different mechanisms.[3] This allows for a controlled, two-step crosslinking procedure, minimizing the formation of unwanted polymers.[3]
II. Troubleshooting Guides
A. Issues During NHS Ester Reaction (Amine Coupling)
Q: Why am I seeing low or no modification of my protein with the Sulfo-NHS ester?
A: This is a common issue that can arise from several factors:
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Hydrolysis of the Sulfo-NHS ester: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, especially at high pH.[4] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
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Solution: Prepare the this compound solution immediately before use. Perform the reaction at a pH between 7.2 and 8.5.
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Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the Sulfo-NHS ester.
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Solution: Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer.
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Low protein concentration: At low protein concentrations, the hydrolysis of the NHS ester can outcompete the desired reaction with the protein.
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Solution: If possible, increase the concentration of your protein (ideally to 2 mg/mL or higher). You may also need to increase the molar excess of the crosslinker.
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Inaccessible primary amines: The primary amines on your target protein may be sterically hindered or buried within its structure.
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Solution: Consider using a crosslinker with a longer spacer arm. In some cases, partial denaturation of the protein might be an option if its native conformation is not essential for the interaction you are studying.
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Q: My protein precipitates after adding this compound. What should I do?
A: Protein precipitation during the labeling step can be caused by:
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High concentration of organic solvent: If you first dissolve this compound in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically below 10%).
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Change in protein solubility: The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and lead to precipitation if the new pI is close to the buffer pH.
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Solution: Perform a pilot experiment with a lower molar excess of the crosslinker. You can also try adjusting the pH of the reaction buffer.
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B. Issues During Photo-Activation (UV Crosslinking)
Q: I am not observing any crosslinked products after UV irradiation. What could be the problem?
A: A lack of crosslinking upon UV exposure usually points to an issue with the photo-activation step:
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Insufficient UV exposure: The time and intensity of UV irradiation may not be sufficient to activate the phenyl azide group.
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Solution: Optimize the UV exposure time by performing a time-course experiment (e.g., 5, 10, 20, 30 minutes). Ensure your UV lamp is functioning correctly and the sample is at an appropriate distance.
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Incorrect UV wavelength: Simple phenyl azides are typically activated at 254 nm. However, this shorter wavelength can cause damage to proteins. Longer wavelengths (300-460 nm) are often effective and less damaging.
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Solution: If your initial attempts at 254 nm fail or if you are concerned about protein damage, try a UV lamp with a longer wavelength output.
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Presence of reducing agents: Thiol-containing reducing agents like DTT or β-mercaptoethanol will reduce the azide group to an amine, rendering it non-photoreactive.
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Solution: Ensure that all reducing agents are removed from your sample before the photo-activation step.
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Quenching by primary amines: Buffers containing primary amines (e.g., Tris) can react with the activated nitrene, quenching the crosslinking reaction.
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Solution: Perform the photo-activation in an amine-free buffer.
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Q: I am observing a high level of non-specific crosslinking and protein aggregation. How can I reduce this?
A: This often indicates that the photo-activation conditions are too harsh:
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Excessive UV exposure: Over-exposure to UV light can lead to the formation of highly reactive species that cause non-specific crosslinking and aggregation.
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Solution: Reduce the UV irradiation time to the minimum required for the specific interaction you are studying.
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High concentration of the crosslinker: A high molar excess of the photo-reactive reagent can increase the likelihood of random, non-specific insertions.
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Solution: Perform a titration to find the lowest concentration of Sulfo-SPP-modified protein that gives you sufficient crosslinking of your specific target.
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C. Issues During Disulfide Bond Cleavage
Q: The disulfide bond in the crosslinker is not cleaving efficiently. What should I do?
A: Incomplete cleavage of the disulfide bond is usually due to suboptimal reduction conditions:
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Insufficient reducing agent: The concentration of the reducing agent (e.g., DTT or TCEP) may be too low.
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Solution: Use a sufficient concentration of the reducing agent. Typical concentrations are 20-50 mM for DTT or 0.5-1 mM for TCEP.
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Suboptimal pH: While many reducing agents work over a broad pH range, their efficiency can be pH-dependent.
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Solution: Ensure your buffer is within the optimal pH range for your chosen reducing agent. For example, TCEP is effective between pH 1.5 and 8.5.
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Short incubation time: The reaction may not have been allowed to proceed for a sufficient amount of time.
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Solution: Incubate the reaction for an adequate duration, for instance, for a couple of hours at room temperature or overnight at 4°C.
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Q: My protein re-aggregates after cleavage of the disulfide bond. Why is this happening?
A: This is likely due to the re-oxidation of the newly formed free thiol groups:
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Presence of oxygen: In an aerobic environment, the free thiols can re-oxidize to form disulfide bonds, leading to aggregation.
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Solution: Perform the cleavage and subsequent steps in an anaerobic environment if possible. Keeping the buffer at a lower pH can also help prevent re-oxidation. Immediately after cleavage, you can alkylate the free thiols with a reagent like N-ethylmaleimide (NEM) to prevent them from re-forming disulfide bonds.
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III. Data Presentation
The optimal conditions for using this compound should be empirically determined for each specific application. The following tables provide general guidelines based on the known properties of its reactive groups.
Table 1: Recommended Reaction Conditions for Sulfo-NHS Ester Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The rate of hydrolysis increases significantly at pH > 8.5. |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (Tris, glycine) will compete with the reaction. |
| Molar Excess of Crosslinker | 10 to 50-fold over protein | For dilute protein solutions (< 2 mg/mL), a higher molar excess may be needed. |
| Reaction Time | 30 minutes to 2 hours | Can be performed at room temperature or 4°C. |
| Quenching Reagent | 20-50 mM Tris or Glycine | Add to stop the reaction by consuming unreacted NHS esters. |
Table 2: Recommended Conditions for Phenyl Azide Photo-activation
| Parameter | Recommended Range | Notes |
| UV Wavelength | 254 nm or 300-460 nm | 254 nm is effective for simple phenyl azides but can be damaging to proteins. Longer wavelengths are generally safer. |
| UV Irradiation Time | 5 - 30 minutes | Highly dependent on the UV lamp intensity and sample distance. Requires empirical optimization. |
| Buffer | Amine-free and thiol-free buffers | Amines can quench the reaction, and thiols can reduce the azide group. |
Table 3: Recommended Conditions for Disulfide Bond Cleavage
| Parameter | Recommended Range | Notes |
| Reducing Agent | DTT (20-100 mM) or TCEP (0.5-1 mM) | TCEP is a stronger reducing agent and does not absorb at 280 nm. |
| Incubation Time | 1 - 4 hours | Can be performed at room temperature or 37°C. |
| pH | 7.0 - 8.5 | Ensure the pH is suitable for your chosen reducing agent. |
IV. Experimental Protocols
The following is a generalized two-step protocol for protein-protein crosslinking using this compound. Note: This protocol must be optimized for each specific application.
A. Step 1: Reaction of Sulfo-NHS Ester with Primary Amines
-
Prepare Protein Sample: Dissolve your protein containing primary amines (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 2-10 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to your protein solution. Mix gently.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.
-
Quench Reaction (Optional): Add a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Remove Excess Crosslinker: Remove the unreacted this compound and quenching buffer using a desalting column or dialysis against an amine-free and thiol-free buffer.
B. Step 2: Photo-inducible Crosslinking via Phenyl Azide Activation
-
Prepare for Crosslinking: Mix the Sulfo-SPP-modified protein with its interacting partner in an amine-free and thiol-free buffer in a UV-transparent vessel (e.g., a quartz cuvette).
-
Photo-activation: Expose the sample to UV light. A good starting point is to use a 254 nm or 365 nm UV lamp for 10-30 minutes. The optimal time and wavelength should be determined empirically.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
C. Step 3: Cleavage of the Disulfide Bond (Optional)
-
Prepare for Cleavage: To the crosslinked sample, add a stock solution of a reducing agent to a final concentration of 20-100 mM DTT or 0.5-1 mM TCEP.
-
Incubation: Incubate the reaction at 37°C for 1-4 hours.
-
Analysis: Analyze the cleaved products by SDS-PAGE under non-reducing conditions to confirm the cleavage of the crosslink.
V. Mandatory Visualizations
References
Technical Support Center: Optimizing Crosslinked Peptide Yields with Sulfo-SPP Sodium
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of crosslinked peptides using Sulfo-SPP sodium.
A Note on this compound: Information specific to a crosslinker named "this compound" is limited in publicly available resources. However, its designation suggests it is a water-soluble (due to the "Sulfo" group) N-hydroxysuccinimide (NHS) ester-based crosslinker. The guidance provided herein is based on the well-established principles and troubleshooting strategies for this class of amine-reactive, water-soluble crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is described as a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker.[1] This indicates it has two different reactive groups: one that reacts with primary amines (like the N-terminus of a peptide or the side chain of a lysine residue) and another that can be cleaved by reducing agents. The "sulfo" group makes the molecule water-soluble, preventing it from crossing cell membranes.[2][3] The amine-reactive group is likely an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines at physiological to slightly alkaline pH.[][5]
Q2: What is the primary competing reaction that reduces the yield of my crosslinked peptide?
The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack and hydrolyze the NHS ester, rendering the crosslinker inactive before it can react with the target amine on the peptide. The rate of this hydrolysis increases significantly with higher pH.
Q3: Which buffers should I use for the crosslinking reaction?
It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your peptide for reaction with the crosslinker, drastically reducing your yield. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and bicarbonate/carbonate buffers within the optimal pH range.
Q4: What is the optimal pH for the crosslinking reaction?
For NHS and Sulfo-NHS esters, the optimal pH for reacting with primary amines is typically between 7.2 and 8.5. At a lower pH, the primary amines on the peptide are more likely to be protonated (-NH3+) and thus, non-reactive. At a higher pH (above 8.5), the rate of hydrolysis of the Sulfo-NHS ester increases dramatically, which can lead to lower yields.
Q5: How can I stop the crosslinking reaction?
The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. This will react with any remaining active NHS ester groups on the crosslinker.
Troubleshooting Guide
Low or No Crosslinking Yield
This is one of the most common issues encountered during peptide crosslinking. The following troubleshooting guide provides a logical workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for low crosslinking yield.
Protein/Peptide Precipitation During or After Reaction
Precipitation can occur due to changes in the peptide's properties after crosslinking.
| Possible Cause | Solution |
| Over-crosslinking: Excessive modification of amine groups can alter the peptide's isoelectric point (pI) and reduce its solubility. | Perform a titration experiment to determine the optimal molar excess of the crosslinker. Start with a lower crosslinker-to-peptide ratio and gradually increase it. |
| Change in Peptide pI: The neutralization of positively charged amine groups can shift the pI closer to the buffer pH, causing precipitation. | Adjust the pH of the reaction buffer to be further away from the predicted pI of the crosslinked peptide. Consider adding solubility-enhancing agents that are compatible with your downstream applications. |
| Hydrophobicity of the Crosslinker: Although Sulfo-SPP is water-soluble, extensive crosslinking can increase the overall hydrophobicity of the peptide complex. | If possible, perform the reaction in a buffer with a small amount of organic co-solvent (e.g., DMSO or DMF), provided it does not interfere with your experiment. |
Experimental Protocols
General Protocol for Two-Step Peptide Crosslinking with a Sulfo-NHS Ester
This protocol is a general guideline and should be optimized for your specific application.
Caption: General experimental workflow for peptide crosslinking.
Detailed Steps:
-
Prepare Peptide Solution: Dissolve your peptide(s) in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the this compound in the reaction buffer. Do not store stock solutions of the crosslinker as it is moisture-sensitive and will hydrolyze over time.
-
Initiate Reaction: Add the freshly prepared crosslinker solution to the peptide solution to achieve the desired molar excess of crosslinker over the peptide. A common starting point is a 10- to 50-fold molar excess.
-
Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times may be necessary for dilute solutions, but this also increases the risk of hydrolysis.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Purify: Remove excess crosslinker and quenching buffer using a desalting column, dialysis, or HPLC.
-
Analyze: Analyze the crosslinking efficiency and identify crosslinked products using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Data Presentation
Table 1: Recommended Reaction Conditions for Sulfo-NHS Ester Crosslinking
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with the rate of NHS-ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down both the crosslinking reaction and hydrolysis. Room temperature offers a faster reaction. |
| Reaction Time | 30 minutes - 2 hours | Should be optimized. Longer times may be needed for dilute samples but increase hydrolysis. |
| Buffer | PBS, HEPES, Bicarbonate | Must be free of primary amines. |
| Crosslinker:Peptide Molar Ratio | 10:1 to 50:1 | Higher ratios can improve yield but also increase the risk of non-specific modifications and precipitation. |
Table 2: Half-life of NHS Esters at Different pH Values
This data illustrates the importance of pH control in minimizing hydrolysis.
| pH | Half-life at 4°C |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Note: These values are for general NHS esters and may vary slightly for this compound.
Visualization of Key Concepts
Reaction Mechanism of Sulfo-NHS Ester with a Peptide
Caption: Amine-reactive crosslinking mechanism.
References
- 1. 【this compound】this compound CAS号:452072-24-1【结构式 性质 活性】-化源网 [chemsrc.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Quenching unreacted Sulfo-SPP sodium in experiments
This guide provides detailed information, troubleshooting advice, and protocols for experiments involving the quenching of unreacted Sulfo-SPP (Sulfosuccinimidyl 4-phenyl-1,3-dithio-2-pyridone) sodium.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a Sulfo-SPP reaction?
After the desired conjugation reaction between Sulfo-SPP and your target molecule (e.g., a protein) has completed, there may be unreacted, or excess, Sulfo-SPP reagent remaining in the solution. The quenching step is performed to deactivate this excess reagent. This is crucial to prevent unintended reactions in subsequent steps of your experiment or with other molecules in a complex sample.[1][2]
Q2: How does quenching work for Sulfo-NHS esters like Sulfo-SPP?
The reactive group in Sulfo-SPP is an N-hydroxysulfosuccinimide (NHS) ester. This group readily reacts with primary amines (-NH₂) to form stable amide bonds. Quenching agents are typically small molecules or buffers that contain a primary amine. When introduced to the reaction mixture, they rapidly react with and consume any remaining Sulfo-SPP, effectively stopping the conjugation reaction.[2]
Q3: What are the most common quenching agents for Sulfo-SPP reactions?
Commonly used quenching agents are primary amine-containing reagents. These include:
Q4: Are there alternative methods to quench the reaction without adding an amine-containing reagent?
Yes. The NHS-ester bond is susceptible to hydrolysis (cleavage by water), a reaction that is highly dependent on pH. By raising the pH of the reaction mixture to 8.5 or higher, the rate of hydrolysis increases significantly, which deactivates the unreacted Sulfo-SPP. At a pH of 8.6, the half-life of an NHS ester can be as short as 10 minutes. This method regenerates the original carboxyl group on the crosslinker.
Q5: What buffers should I use for the conjugation reaction itself?
It is critical to perform the conjugation reaction in a buffer that is free of primary amines. Buffers like Tris (TBS) and glycine will compete with your target molecule for reaction with the Sulfo-SPP. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, Borate, or Bicarbonate buffers, typically at a pH range of 7.2 to 8.5.
Troubleshooting Guide
Q: My conjugation efficiency is low, and I suspect a problem with the quenching step. What could be wrong?
A: While quenching itself is unlikely to cause low conjugation efficiency, issues with your reaction setup that affect both conjugation and quenching can be the culprit.
-
Premature Quenching/Hydrolysis: If your reaction buffer was inadvertently contaminated with primary amines (e.g., Tris), it would have quenched the Sulfo-SPP before it could react with your target molecule. Similarly, if the pH is too high or the reagent has been exposed to moisture for a prolonged period, it may have hydrolyzed. Sulfo-NHS esters should be prepared immediately before use.
-
Incorrect Buffer pH: The optimal pH for NHS-ester reactions with primary amines is typically between 7.2 and 8.5. If the pH is too low, the reaction will be very slow.
Q: I see unexpected side products after my conjugation and quenching steps. What could be the cause?
A: Sulfo-NHS esters can sometimes cause side reactions, such as the modification of tyrosine, serine, and threonine residues (O-acylation). While these side-products are generally less stable than the desired amide bonds, they can complicate analysis. Using hydroxylamine or methylamine as a quenching agent can help to reverse this "overlabeling".
Q: After adding the quenching buffer, I observe precipitation in my sample. How can I prevent this?
A: Precipitation can occur if the protein concentration is too high or if the addition of the quenching buffer significantly changes the solubility of your conjugated protein. Consider the following:
-
Ensure the final concentration of your protein is appropriate.
-
Add the quenching agent slowly while gently mixing.
-
Ensure the pH and composition of the quenching buffer are compatible with your protein's stability.
Experimental Protocols
Protocol 1: General Quenching with a Primary Amine Reagent
This protocol describes the standard method for quenching unreacted Sulfo-SPP using Tris or Glycine.
-
Perform Conjugation: Carry out your conjugation reaction by adding the Sulfo-SPP reagent to your protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5). Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Prepare Quenching Solution: Prepare a stock solution of 1M Tris-HCl, pH 8.0, or 1M glycine.
-
Add Quenching Reagent: Add the quenching stock solution to your reaction mixture to a final concentration of 20-50 mM. For example, add 20-50 µL of the 1M stock to a 1 mL reaction volume.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Proceed to purify your conjugated protein from the excess quenching reagent and reaction byproducts using methods such as dialysis or size-exclusion chromatography (e.g., desalting column).
Protocol 2: Quenching by Hydrolysis
This protocol is an alternative method that avoids the introduction of primary amines.
-
Perform Conjugation: Follow step 1 as described in the protocol above.
-
Adjust pH: Add a small amount of a concentrated, amine-free base (e.g., Sodium Bicarbonate or Sodium Hydroxide) to raise the pH of the reaction mixture to >8.5. Monitor the pH carefully.
-
Incubate: Let the reaction stand for at least 30-60 minutes at room temperature to allow for complete hydrolysis of the unreacted Sulfo-SPP.
-
Re-buffer and Purify: If necessary, adjust the pH back to a physiological range and purify the conjugated protein to remove reaction byproducts.
Quantitative Data Summary
The table below summarizes the recommended concentrations and incubation times for common quenching agents.
| Quenching Agent | Final Concentration | Incubation Time | Incubation Temp. | Reference(s) |
| Tris or Glycine | 20 - 50 mM | 15 - 30 min | Room Temperature | |
| Lysine | 20 - 50 mM | 15 - 30 min | Room Temperature | |
| Ethanolamine | 20 - 50 mM | 15 - 30 min | Room Temperature | |
| Hydroxylamine | 10 mM | ~30 min | Room Temperature | |
| pH Adjustment | pH > 8.5 | 30 - 60 min | Room Temperature |
Visualizations
Caption: Experimental workflow for bioconjugation using Sulfo-SPP, including the quenching step.
Caption: Chemical reaction of an unreacted Sulfo-NHS ester with a primary amine quenching agent.
References
Challenges in using thiol-cleavable crosslinkers like Sulfo-SPP sodium
Welcome to the technical support center for thiol-cleavable crosslinkers. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) sodium, a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker.[1]
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-SPP sodium and what is it used for?
This compound is a water-soluble crosslinking reagent used to covalently link molecules. It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂), commonly found on lysine residues and the N-terminus of proteins.
-
A pyridyldithiol group that reacts with sulfhydryl groups (-SH), found on cysteine residues.
The key feature of Sulfo-SPP is the disulfide bond in the pyridyldithiol group, which can be cleaved by reducing agents. This makes it a "thiol-cleavable" crosslinker, allowing for the separation of crosslinked molecules, a critical step in applications like affinity purification and mass spectrometry analysis. Because of its charged sulfonate group, it is membrane-impermeable and ideal for cell surface crosslinking.[1][2]
Q2: How does the two-step reaction with Sulfo-SPP work?
The crosslinking process is a sequential, two-step reaction:
-
Amine Reaction: The NHS ester of Sulfo-SPP reacts with a primary amine on the first protein (Protein A), forming a stable amide bond. This reaction is most efficient at a pH of 7-9.[3]
-
Sulfhydryl Reaction: The pyridyldithiol group on the now-modified Protein A reacts with a sulfhydryl group on the second protein (Protein B), forming a disulfide bond and releasing pyridine-2-thione.
Q3: Which buffers should I use for the crosslinking reaction?
It is critical to use buffers that do not contain primary amines or sulfhydryls, as these will compete with the target molecules.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice.[4] MES buffer is suitable for the initial NHS ester activation step if performing a two-step procedure.
-
Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine must be avoided as they contain primary amines that will quench the NHS ester reaction.
Q4: How should I store this compound?
Sulfo-SPP is moisture-sensitive. It should be stored desiccated at < -15 °C. Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation. Reconstituted solutions of NHS esters are not stable and should be used immediately, as they readily hydrolyze in aqueous environments.
Troubleshooting Guide
Problem 1: Low or No Crosslinking Efficiency
Q: I am not seeing any evidence of crosslinked product. What could be the cause?
A: This is a common issue that can stem from several factors related to the reagent, buffers, or the proteins themselves.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS Ester | The NHS ester group is highly susceptible to hydrolysis in aqueous solutions. Its half-life is significantly reduced as pH increases (e.g., 4-5 hours at pH 7, but only 10 minutes at pH 8.6). • Prepare the Sulfo-SPP solution immediately before use. Do not store it in solution. • Ensure the reaction pH does not exceed 8.5. The optimal range for the NHS ester reaction is typically 7.2-8.5. |
| Inactive Reagent | Improper storage can lead to the degradation of the Sulfo-SPP reagent. • Always allow the reagent vial to warm to room temperature before opening to prevent condensation. • Store the reagent desiccated and tightly sealed at the recommended temperature. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will react with and consume the NHS ester. • Use a non-amine, non-sulfhydryl buffer like PBS. • If your protein sample is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the reaction. |
| Insufficient Molar Excess | The optimal molar ratio of crosslinker to protein must be determined empirically. • Start with a 20- to 50-fold molar excess of Sulfo-SPP to the protein with the lower concentration. • Perform a titration experiment with varying molar ratios to find the optimal concentration for your specific system. |
| Lack of Accessible Reactive Groups | The primary amines or sulfhydryl groups on your target proteins may be sterically hindered or buried within the protein's tertiary structure. • Check the protein sequence or structure to confirm the presence and accessibility of lysine and cysteine residues. • Consider denaturing the protein slightly if preserving its native conformation is not essential, though this can lead to non-specific crosslinking. |
Problem 2: Inefficient or Incomplete Cleavage of Disulfide Bond
Q: I have successfully crosslinked my proteins, but I am unable to cleave the disulfide bond to separate them. Why is this happening?
A: Incomplete cleavage is typically due to issues with the reducing agent or the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Ineffective Reducing Agent | The choice and concentration of the reducing agent are critical for efficient cleavage. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. • DTT: Typically used at a final concentration of 10-50 mM. Incubate for 30-60 minutes at 37°C. DTT is less stable in solution, so prepare it fresh. • TCEP: A more stable and potent reducing agent. Use at a final concentration of 5-20 mM. TCEP is effective over a wider pH range than DTT. |
| Insufficient Incubation Time/Temp | Cleavage of the disulfide bond is not instantaneous. • Ensure adequate incubation time and temperature as recommended for your chosen reducing agent. For sterically hindered disulfide bonds, longer incubation times or slightly elevated temperatures may be necessary. |
| Re-oxidation of Sulfhydryls | After cleavage, the newly formed free thiols can re-oxidize and form disulfide bonds again, especially if the reducing agent is removed or consumed. • After cleavage, immediately proceed to the next step of your workflow. • If re-oxidation is a concern, consider adding an alkylating agent like iodoacetamide or N-ethylmaleimide after the reduction step to permanently block the free sulfhydryls. |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| (Data sourced from Thermo Fisher Scientific documentation) |
Table 2: Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Typical Concentration | Recommended Conditions | Notes |
| Dithiothreitol (DTT) | 10-50 mM | 30-60 min at 37°C | Prepare fresh. Less effective at acidic pH. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | 15-30 min at RT | More stable than DTT; effective over a broad pH range; does not contain thiols. |
| β-Mercaptoethanol (BME) | 20-100 mM | 30-60 min at RT | Has a strong odor; less potent than DTT. |
Experimental Protocols
Protocol 1: General Two-Step Protein Crosslinking with Sulfo-SPP
This protocol describes the modification of a protein containing primary amines (Protein A) followed by crosslinking to a protein containing a sulfhydryl group (Protein B).
Materials:
-
Protein A (in amine-free buffer, e.g., PBS pH 7.2)
-
Protein B (in a suitable buffer)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Desalting column
Procedure:
-
Prepare Reagents: Equilibrate the Sulfo-SPP vial to room temperature before opening. Prepare the Reaction Buffer.
-
Dissolve Sulfo-SPP: Immediately before use, dissolve Sulfo-SPP in the Reaction Buffer to a concentration of ~10 mM.
-
First Reaction (Amine Modification): a. Add a 20-fold molar excess of the dissolved Sulfo-SPP to your solution of Protein A. b. Incubate the reaction for 30-60 minutes at room temperature.
-
Remove Excess Crosslinker: a. To remove non-reacted Sulfo-SPP and the N-hydroxysuccinimide by-product, pass the reaction mixture through a desalting column equilibrated with the Reaction Buffer. b. Collect the fractions containing the modified Protein A.
-
Second Reaction (Sulfhydryl Crosslinking): a. Add the sulfhydryl-containing Protein B to the purified, modified Protein A. A 1:1 molar ratio is a good starting point. b. Incubate for 30-60 minutes at room temperature.
-
Analysis: The crosslinked conjugate can now be analyzed by SDS-PAGE, mass spectrometry, or other relevant methods.
Protocol 2: Cleavage of the Disulfide Crosslink
Procedure:
-
To your crosslinked sample, add DTT to a final concentration of 50 mM (or TCEP to 20 mM).
-
Incubate the mixture for 30 minutes at 37°C (for DTT) or room temperature (for TCEP).
-
Analyze the sample by SDS-PAGE under reducing conditions to confirm the cleavage and separation of the two proteins. A successful cleavage will result in the disappearance of the higher molecular weight conjugate band and the appearance of bands corresponding to the individual proteins.
Visualizations
Caption: A flowchart of the Sulfo-SPP experimental process.
References
Validation & Comparative
Sulfo-SPP Sodium vs. Non-Cleavable Crosslinkers: A Comparative Guide for Researchers
In the rapidly advancing field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker to connect the antibody to the cytotoxic payload is a critical determinant of efficacy and safety. This guide provides an objective comparison between Sulfo-SPP (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) sodium, a cleavable crosslinker, and non-cleavable crosslinkers, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.
Introduction to Linker Technology
Linkers are fundamental components of ADCs, designed to remain stable in systemic circulation and release the cytotoxic payload at the target site.[1] The two primary categories of linkers are cleavable and non-cleavable, each with distinct mechanisms of action and therapeutic implications.[2]
Sulfo-SPP Sodium is a heterobifunctional crosslinker that contains an NHS ester, which reacts with primary amines (like those on lysine residues of an antibody), and a maleimide group, which reacts with sulfhydryl groups. Critically, the linker also contains a disulfide bond, making it susceptible to cleavage in the reducing environment of the cell, thus classifying it as a cleavable linker .
Non-cleavable linkers , such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond.[2] The release of the payload from these linkers is not dependent on a specific chemical trigger but rather on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[3]
Mechanism of Action
The fundamental difference between Sulfo-SPP and non-cleavable linkers lies in their payload release mechanism.
dot
Caption: Payload release mechanisms for cleavable vs. non-cleavable linkers.
With a Sulfo-SPP linker, the ADC, after internalization into the target cell, releases its payload upon encountering the high intracellular concentrations of reducing agents like glutathione, which cleave the disulfide bond.[4] In contrast, an ADC with a non-cleavable linker must be trafficked to the lysosome, where the entire antibody is degraded by proteases to release the payload, which remains attached to the linker and a single amino acid residue.
Quantitative Performance Comparison
The choice of linker significantly impacts the performance of an ADC. The following tables summarize key quantitative data comparing the characteristics of ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Example | Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Disulfide) | anti-CD30-SPP-MMAE | Karpas 299 (Antigen-positive) | 5 | |
| Non-cleavable (Thioether) | Trastuzumab-SMCC-DM1 | SK-BR-3 (Antigen-positive) | 8 | |
| Cleavable (Peptide) | Trastuzumab-vc-MMAE | NCI-N87 (Antigen-positive) | 10 |
Note: Direct comparison of IC50 values should be done with caution due to variations in antibodies, payloads, cell lines, and experimental conditions.
Table 2: Plasma Stability
| Linker Type | ADC Example | Species | % Intact ADC (after 7 days) | Reference |
| Cleavable (Disulfide) | Thio-ADC | Human Plasma | ~20% | |
| Non-cleavable (Thioether) | Trastuzumab-SMCC-DM1 | Human Plasma | >90% | |
| Cleavable (Maleimide, improved) | THIOMAB-Maleimide | Human Plasma | ~80% |
Table 3: Bystander Effect
| Linker Type | Phenomenon | Consequence |
| Cleavable (e.g., Sulfo-SPP) | Released payload can diffuse across cell membranes. | Can kill neighboring antigen-negative tumor cells, which is advantageous for heterogeneous tumors. |
| Non-cleavable | Released payload-linker-amino acid complex is typically less membrane-permeable. | Limited to no bystander effect, reducing the risk of off-target toxicity to healthy cells. |
Key Differentiators
Plasma Stability
Non-cleavable linkers generally exhibit superior plasma stability compared to many cleavable linkers. This is because they are not susceptible to premature cleavage by circulating enzymes or reducing agents. The thioether bond formed by linkers like SMCC is highly stable. While disulfide-based linkers like Sulfo-SPP are designed to be cleaved intracellularly, they can be susceptible to some degree of premature payload release in the bloodstream. This can lead to a narrower therapeutic window and increased off-target toxicity.
Bystander Effect
A significant advantage of cleavable linkers like Sulfo-SPP is their ability to induce a "bystander effect". Once the payload is released from the antibody, if it is membrane-permeable, it can diffuse out of the target cell and kill adjacent, antigen-negative cancer cells. This is particularly beneficial in treating solid tumors with heterogeneous antigen expression. Non-cleavable linkers, which release a charged payload-linker-amino acid complex, generally do not exhibit a significant bystander effect.
Dependence on Cellular Mechanisms
The efficacy of ADCs with non-cleavable linkers is highly dependent on the efficient internalization of the ADC and its subsequent trafficking to and degradation within the lysosome. Any impairment in these processes can reduce the potency of the ADC. Cleavable linkers, while also requiring internalization, can release their payload in other cellular compartments with the appropriate trigger, potentially offering more flexibility in the mechanism of action.
Experimental Protocols
General Protocol for Antibody Conjugation with Sulfo-SPP
dot
Caption: Workflow for antibody conjugation with Sulfo-SPP.
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4).
-
Linker Preparation: A stock solution of Sulfo-SPP is prepared in an organic solvent such as DMSO.
-
Conjugation Reaction: The Sulfo-SPP solution is added to the antibody solution at a specific molar ratio and incubated at room temperature for a defined period (e.g., 1-2 hours).
-
Purification: The resulting ADC is purified from excess linker and byproducts using a desalting column or dialysis.
-
Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy or mass spectrometry.
In Vitro Cytotoxicity Assay
dot
Caption: Workflow for in vitro cytotoxicity assay.
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is added to the cells.
-
Incubation: The plate is incubated for a period that allows for the ADC to exert its cytotoxic effect (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
The selection between a cleavable linker like Sulfo-SPP and a non-cleavable linker is a critical decision in ADC design that involves a trade-off between stability and the potential for a bystander effect. Non-cleavable linkers generally offer enhanced plasma stability and a potentially better safety profile, making them suitable for highly potent payloads where off-target toxicity is a major concern. However, their efficacy is strictly dependent on the cellular processing machinery of the target cell.
Sulfo-SPP and other disulfide-based cleavable linkers provide the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors. The potential for lower plasma stability is a key consideration that needs to be carefully evaluated during preclinical development. Ultimately, the optimal linker choice depends on the specific target, the tumor microenvironment, the nature of the payload, and the desired therapeutic outcome. A thorough understanding of the comparative performance of these linker technologies, supported by robust experimental data, is essential for the rational design of the next generation of safe and effective antibody-drug conjugates.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
Validating Protein Interactions: A Comparative Guide to Chemical Crosslinking and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. The selection of an appropriate validation method is critical for generating reliable data. This guide provides an objective comparison of the chemical crosslinking agent Bis(sulfosuccinimidyl) suberate (BS3), a water-soluble analog of "Sulfo-SPP sodium," with other widely used PPI validation techniques. We present supporting data, detailed experimental protocols, and visualizations to aid in your experimental design.
Introduction to Protein-Protein Interaction Validation
Protein-protein interactions govern nearly all cellular processes, from signal transduction to enzymatic catalysis. Identifying and validating these interactions are crucial for understanding protein function and for the development of novel therapeutics. A variety of techniques exist to study PPIs, each with its own set of advantages and limitations. This guide focuses on comparing chemical crosslinking using BS3 with other prominent methods: Co-Immunoprecipitation (Co-IP), Proximity Labeling (TurboID), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
Chemical Crosslinking with Bis(sulfosuccinimidyl) suberate (BS3)
BS3 is a homobifunctional, water-soluble, and membrane-impermeable crosslinker.[1] It contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines (lysine residues and N-termini of proteins) to form stable amide bonds.[2][3] This covalent linkage "captures" interacting proteins in close proximity, allowing for their subsequent analysis.
Experimental Workflow:
The general workflow for BS3 crosslinking involves incubating the protein sample with BS3, quenching the reaction, and then analyzing the crosslinked products, often by SDS-PAGE and mass spectrometry.
Comparison of PPI Validation Methods
The choice of a PPI validation method depends on various factors, including the nature of the interaction, the experimental system, and the desired information (e.g., qualitative vs. quantitative, in vitro vs. in vivo). The following tables provide a comparative overview of BS3 crosslinking and its alternatives.
Qualitative and Quantitative Method Comparison
| Feature | BS3 Crosslinking | Co-Immunoprecipitation (Co-IP) | Proximity Labeling (TurboID) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Principle | Covalent linkage of interacting proteins. | Antibody-based pulldown of a target protein and its binding partners.[4] | Enzymatic biotinylation of proximal proteins. | Measures changes in refractive index upon binding to a sensor surface. | Measures heat changes upon binding in solution. | Non-radiative energy transfer between fluorescently labeled proteins. |
| Interaction Type | Stable and transient | Stable | Stable and transient | Real-time kinetics and affinity | Thermodynamics and affinity | Proximity and dynamics |
| Environment | In vitro / In vivo (cell surface) | In vivo / In vitro | In vivo | In vitro | In vitro | In vivo / In vitro |
| Labeling Required | No | No (for endogenous proteins) | Biotin | No | No | Fluorescent tags |
| Data Output | Qualitative (bands on a gel), Quantitative with MS | Qualitative (Western blot), Quantitative with MS | Qualitative (identification of neighbors), Quantitative with MS | Quantitative (ka, kd, KD) | Quantitative (KD, ΔH, ΔS, n) | Quantitative (FRET efficiency) |
| Throughput | Medium | Medium | High | High | Low | Medium |
Performance Comparison
| Performance Metric | BS3 Crosslinking | Co-Immunoprecipitation (Co-IP) | Proximity Labeling (TurboID) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Sensitivity | Moderate to High | Variable (depends on antibody affinity and protein abundance) | High | High (pM to mM range) | Moderate (nM to µM range) | High |
| Specificity | Can have non-specific crosslinking | Can have non-specific antibody binding | Can have labeling of non-interacting proximal proteins | High | High | High |
| Detection of Weak/Transient Interactions | Good, "traps" transient interactions. | Challenging, interactions may be lost during washes. | Good, captures proximal proteins regardless of interaction strength. | Excellent | Good | Good |
| False Positives | Possible due to random collisions | High potential due to non-specific binding to antibody or beads. | Possible due to bystander proteins. | Low | Low | Low |
| False Negatives | Possible if no reactive residues are in proximity | Possible if antibody blocks the interaction site or interaction is weak. | Possible if bait-TurboID fusion is non-functional or labeling radius is too small. | Possible if protein immobilization affects its conformation. | Possible if binding does not produce a significant heat change. | Possible if fluorophore orientation is unfavorable or distance is >10 nm. |
In-Depth Look at Alternative Methods and Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study PPIs in vivo. It relies on an antibody to isolate a protein of interest ("bait") from a cell lysate, thereby also capturing its interacting partners ("prey").
References
- 1. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-SPP Sodium: A Superior Alternative to Traditional NHS-Ester Crosslinkers for Bioconjugation
In the intricate world of scientific research and drug development, the ability to effectively link molecules is paramount. Crosslinkers are the chemical tools that make these connections possible, and for years, N-hydroxysuccinimide (NHS) esters have been a laboratory staple. However, the emergence of advanced alternatives like Sulfo-SPP sodium is shifting the paradigm, offering significant advantages in stability, solubility, and efficiency. This guide provides an in-depth comparison of this compound and traditional NHS-ester crosslinkers, supported by experimental data and detailed protocols to inform your research.
Unveiling this compound: A Water-Soluble, Thiol-Cleavable Crosslinker
Sulfo-SPP (Sulfosuccinimidyl 3-(pyridin-2-yldisulfanyl)propanoate) sodium is a heterobifunctional crosslinker that possesses a water-soluble Sulfo-NHS ester and a thiol-reactive pyridyldithiol group. This unique structure provides researchers with enhanced control over their conjugation reactions. The Sulfo-NHS ester efficiently reacts with primary amines on target proteins, while the pyridyldithiol group specifically targets sulfhydryl groups, allowing for precise, stepwise conjugations. Furthermore, the disulfide bond within the pyridyldithiol moiety is cleavable by reducing agents, enabling the separation of conjugated molecules when desired.
Key Advantages of this compound Over Traditional NHS-Ester Crosslinkers
The inherent chemical properties of this compound translate into several tangible benefits for researchers.
1. Enhanced Water Solubility: Traditional NHS-esters are often hydrophobic, necessitating the use of organic co-solvents like DMSO or DMF to dissolve them before addition to an aqueous reaction mixture.[1] This can be detrimental to protein structure and function. This compound, with its charged sulfonate group, is readily soluble in aqueous buffers, eliminating the need for organic solvents and preserving the biological integrity of sensitive molecules.[2][3]
2. Increased Stability in Aqueous Solutions: A significant drawback of NHS-esters is their susceptibility to hydrolysis in aqueous environments.[1][4] This competing reaction reduces the efficiency of the desired conjugation. The half-life of NHS-esters can be as short as 10 minutes at pH 8.6. While direct comparative stability data for Sulfo-SPP is not widely published, the general principle for Sulfo-NHS esters is that while they are still prone to hydrolysis, their enhanced water solubility allows for more efficient reactions with target amines, indirectly mitigating the impact of hydrolysis.
3. Membrane Impermeability for Cell Surface Labeling: The negatively charged sulfonate group of this compound prevents it from passively crossing cell membranes. This property is invaluable for selectively labeling proteins on the exterior of living cells, a crucial technique in cell biology and immunology research. Traditional, non-sulfonated NHS-esters can permeate cell membranes, leading to non-specific labeling of intracellular components.
4. Heterobifunctional Reactivity for Controlled Conjugation: this compound's two distinct reactive groups (amine-reactive Sulfo-NHS ester and thiol-reactive pyridyldithiol) allow for a two-step conjugation strategy. This minimizes the formation of undesirable homodimers or polymers that can occur with homobifunctional NHS-esters that have two identical amine-reactive groups.
5. Thiol-Cleavable Linkage for Reversible Conjugation: The disulfide bond in this compound provides a "release" mechanism. This is particularly useful in applications such as affinity purification, where a captured protein needs to be eluted under mild conditions, or in drug delivery systems where the payload needs to be released at the target site.
Performance Comparison: this compound vs. Traditional NHS-Esters
The following table summarizes the key performance differences between this compound and traditional NHS-ester crosslinkers.
| Feature | This compound | Traditional NHS-Ester Crosslinkers (e.g., DSS) |
| Water Solubility | High (Soluble in aqueous buffers) | Low (Requires organic co-solvents like DMSO or DMF) |
| Reaction Environment | Aqueous buffers (e.g., PBS) | Requires addition of organic co-solvents |
| Stability in Aqueous Solution | Susceptible to hydrolysis, but high solubility can improve reaction kinetics | Highly susceptible to hydrolysis, leading to reduced efficiency |
| Cell Membrane Permeability | Impermeable | Permeable |
| Reactivity | Heterobifunctional (Amine and Thiol-reactive) | Homobifunctional (Amine-reactive) or Heterobifunctional |
| Cleavability | Thiol-cleavable (Disulfide bond) | Typically non-cleavable |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific application and molecules involved.
Materials:
-
Protein to be modified (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to the desired concentration.
-
Reaction: Add the this compound solution to the protein solution. The molar ratio of crosslinker to protein will need to be optimized, but a 10- to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted crosslinker. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching buffer using a desalting column equilibrated with the desired storage buffer.
-
Second Reaction (Thiol-reactive): The amine-modified protein is now ready to be reacted with a sulfhydryl-containing molecule.
General Protocol for Protein Crosslinking with a Traditional (Water-Insoluble) NHS-Ester (e.g., DSS)
Materials:
-
Protein to be modified (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Reaction: Add the NHS-ester stock solution to the protein solution while vortexing. The final concentration of the organic solvent should ideally be kept below 10% to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker, organic solvent, and quenching buffer using a desalting column equilibrated with the desired storage buffer.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical reactions involved, the following diagrams are provided.
References
- 1. medkoo.com [medkoo.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfo-SPP Sodium for Western Blot Analysis of Crosslinked Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfo-SPP (Sulfosuccinimidyl 4-azidophenyl) sodium, a heterobifunctional and photo-activatable crosslinking agent, with other commonly used crosslinkers for the analysis of protein-protein interactions via Western blotting. We present a detailed examination of its performance characteristics, supported by experimental protocols and visual workflows, to aid researchers in selecting the optimal crosslinking strategy for their specific needs.
Introduction to Protein Crosslinking for Western Blot Analysis
Crosslinking is a powerful technique to stabilize protein-protein interactions, allowing for their capture and analysis. In the context of Western blotting, crosslinking can reveal interaction partners, higher-order protein complexes, and transient interactions that might otherwise be lost during sample preparation and electrophoresis. The choice of crosslinker is critical and depends on the nature of the interacting proteins and the experimental goals.
Sulfo-SPP is a water-soluble crosslinker that contains a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a photo-activatable nitrophenyl azide group. This heterobifunctional nature allows for a two-step crosslinking process, providing greater control over the reaction. The sulfonate group on the NHS ester ring enhances water solubility and makes the reagent membrane-impermeable, ideal for targeting cell surface proteins.
Performance Comparison of Sulfo-SPP Sodium and Alternatives
While direct quantitative comparisons of Sulfo-SPP with other crosslinkers in Western blot applications are not extensively documented in publicly available literature, a qualitative and feature-based comparison can be made based on their chemical properties and established applications.
| Feature | This compound | Formaldehyde | Glutaraldehyde | BS3 (Bis[sulfosuccinimidyl] suberate) |
| Functional Groups | NHS ester (amine-reactive), Nitrophenyl azide (photo-activatable) | Aldehyde (amine-reactive) | Aldehyde (amine-reactive) | NHS ester (amine-reactive) |
| Specificity | Heterobifunctional; targets primary amines and then any proximal residue upon photo-activation. | Homobifunctional; targets primary amines. | Homobifunctional; targets primary amines. | Homobifunctional; targets primary amines. |
| Crosslinking Control | High (two-step process: amine reaction followed by photo-activation). | Low (one-step process). | Low (one-step process). | Low (one-step process). |
| Reversibility | Not readily reversible. | Reversible with heat. | Not readily reversible. | Not reversible. |
| Membrane Permeability | No (due to sulfo-group). | Yes. | Yes. | No (due to sulfo-groups). |
| Spacer Arm Length | 9.2 Å | 2.3 - 2.7 Å | 7.5 Å | 11.4 Å |
| Ideal Application | Capturing transient or weak interactions, cell-surface protein interactions. | In vivo and in situ crosslinking. | Fixation of tissues and cells. | Cell-surface protein crosslinking. |
| Potential for Artifacts | Lower due to controlled activation. | High potential for random crosslinking and epitope masking. | Can cause significant protein polymerization and background. | Can lead to the formation of large, insoluble aggregates. |
Experimental Protocols
General Workflow for Western Blot Analysis of Crosslinked Samples
The following diagram illustrates the general workflow for crosslinking experiments followed by Western blot analysis.
Protocol 1: Crosslinking of Cell Surface Proteins using this compound
This protocol is designed for the crosslinking of proteins on the surface of intact cells, followed by lysis and Western blot analysis.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
UV Lamp (320-370 nm)
-
Standard reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Preparation:
-
Wash cultured cells three times with ice-cold PBS to remove any amine-containing media.
-
Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 10^7 cells/mL.
-
-
Amine-Reactive Crosslinking (Step 1):
-
Immediately before use, dissolve Sulfo-SPP in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Add the Sulfo-SPP stock solution to the cell suspension to a final concentration of 0.25-2 mM.
-
Incubate the reaction for 30-60 minutes at 4°C with gentle mixing, protected from light.
-
-
Quenching of NHS-ester:
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench the unreacted NHS-ester groups.
-
Incubate for 15 minutes at 4°C.
-
Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
-
Photo-activation (Step 2):
-
Resuspend the cells in ice-cold PBS.
-
Place the cell suspension on ice and irradiate with a UV lamp (320-370 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis and Sample Preparation:
-
Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
Add SDS-PAGE sample buffer to the desired amount of protein and heat at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Proceed with standard SDS-PAGE, protein transfer to a membrane, and immunodetection with the primary antibody of interest.
-
Protocol 2: In Vitro Crosslinking of Purified Proteins using Formaldehyde
This protocol provides a method for crosslinking purified protein interaction partners in solution using formaldehyde.
Materials:
-
Formaldehyde (37% stock solution)
-
Purified protein samples in a suitable buffer (e.g., PBS or HEPES)
-
Quenching Buffer (e.g., 1 M Glycine)
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup:
-
Combine the purified interacting proteins in a reaction buffer at the desired molar ratio.
-
The final protein concentration should typically be in the range of 0.1-1 mg/mL.
-
-
Crosslinking Reaction:
-
Add formaldehyde to the protein solution to a final concentration of 0.5-2%.
-
Incubate the reaction for 10-30 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 100-200 mM to stop the crosslinking reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Western Blot:
-
Add SDS-PAGE sample buffer to the quenched reaction mixture.
-
To reverse the crosslinks for analysis of individual proteins, heat the sample at 95-100°C for 15-30 minutes. For analysis of the crosslinked complex, a lower heating temperature (e.g., 65°C for 10 minutes) may be preferred.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as per standard protocols.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where Sulfo-SPP could be used to capture the interaction between a receptor and its downstream signaling partner upon ligand binding.
Sulfo-SPP Sodium in Mass Spectrometry: A Comparative Guide to Crosslinking Data Analysis
In the landscape of structural proteomics, crosslinking mass spectrometry (XL-MS) stands out as a powerful technique for elucidating protein-protein interactions and mapping three-dimensional protein structures. The choice of crosslinking reagent is paramount to the success of these experiments. This guide provides a comprehensive comparison of Sulfo-SPP sodium, a heterobifunctional and thiol-cleavable crosslinker, with other commonly used reagents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Unveiling this compound: Structure and Reactivity
This compound, also known by its chemical name Sulfosuccinimidyl(4-azidophenyldithio)propionate (Sulfo-SADP), is a versatile crosslinking reagent with the CAS number 452072-24-1. Its chemical formula is C14H15N2NaO7S3, and it has a molecular weight of 442.46 g/mol . This reagent is characterized by three key features:
-
Heterobifunctionality: It possesses two different reactive groups. An N-hydroxysuccinimide (NHS) ester at one end reacts specifically with primary amines (such as the side chain of lysine residues and the N-terminus of proteins). The other end features a photo-reactive azidophenyl group, which upon UV activation, can form a covalent bond with a wider range of amino acid residues.
-
Thiol-Cleavability: A disulfide bond within the spacer arm allows for the cleavage of the crosslink under reducing conditions. This feature is particularly advantageous for mass spectrometry analysis as it simplifies the identification of crosslinked peptides.
-
Membrane Impermeability: The presence of a sulfonate group makes the molecule water-soluble and prevents it from crossing cell membranes, making it ideal for studying cell-surface protein interactions.
Performance Comparison: this compound vs. Alternatives
The selection of a crosslinker significantly impacts the depth and nature of the structural information obtained. Here, we compare this compound (represented by its more common name, Sulfo-SADP) with two widely used alternatives: Bis(sulfosuccinimidyl)suberate (BS3), a homobifunctional amine-reactive crosslinker, and Sulfosuccinimidyl 4,4'-azipentanoate (Sulfo-SDA), another heterobifunctional (amine- and photo-reactive) crosslinker.
| Feature | This compound (Sulfo-SADP) | Bis(sulfosuccinimidyl) suberate (BS3) | Sulfosuccinimidyl 4,4'-azipentanoate (Sulfo-SDA) |
| CAS Number | 452072-24-1 | 82436-77-9 | Not readily available |
| Reactive Groups | NHS ester (amine-reactive), Azidophenyl (photo-reactive) | 2 x NHS ester (amine-reactive) | NHS ester (amine-reactive), Diazirine (photo-reactive) |
| Cleavability | Thiol-cleavable (disulfide bond) | Non-cleavable | Non-cleavable |
| Spacer Arm Length | 13.9 Å | 11.4 Å | 9.2 Å |
| Water Soluble | Yes | Yes | Yes |
| Membrane Permeable | No | No | No |
Quantitative Data from Experimental Studies
Direct quantitative comparisons of crosslinking efficiency between this compound and other reagents in a single study are limited in the publicly available literature. However, by compiling data from various studies, we can infer their relative performance.
-
Crosslink Identification: Studies utilizing heterobifunctional, photo-reactive crosslinkers like Sulfo-SDA have demonstrated the potential for generating a high density of crosslinks. For instance, in one study, the use of Sulfo-SDA resulted in a significantly higher number of identified crosslinks compared to BS3 on the same protein complex. This is attributed to the less specific reactivity of the photo-activated group, which can react with a broader range of amino acids.
-
Thiol-Cleavability Advantage: The disulfide bond in this compound facilitates the identification of crosslinked peptides. In the mass spectrometer, the crosslinked peptides can be fragmented at the disulfide bond, releasing the individual peptides. This simplifies the resulting spectra and improves the confidence of peptide identification.
Experimental Protocols
Detailed methodologies are crucial for reproducible XL-MS experiments. Below are generalized protocols for using this compound and a common alternative, BS3.
This compound (Sulfo-SADP) Crosslinking Protocol
This protocol is a two-step process involving amine-reactive crosslinking followed by photo-activation.
-
Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., HEPES, PBS) at a suitable concentration (typically 0.1-1 mg/mL).
-
Amine-Reactive Crosslinking:
-
Dissolve this compound in the reaction buffer immediately before use.
-
Add the crosslinker to the protein solution at a molar excess (e.g., 20- to 100-fold).
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines.
-
-
Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the NHS ester reaction. Incubate for 15 minutes.
-
Photo-Reactive Crosslinking:
-
Expose the sample to UV light (typically 365 nm) for 15-30 minutes on ice.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by adding a reducing agent like DTT (dithiothreitol) to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.
-
-
Proteolytic Digestion: Digest the crosslinked protein with a protease such as trypsin overnight at 37°C.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
BS3 Crosslinking Protocol
This is a one-step protocol for amine-to-amine crosslinking.
-
Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 0.1-2 mg/mL.
-
Crosslinking Reaction:
-
Dissolve BS3 in the reaction buffer immediately before use.
-
Add the crosslinker to the protein solution at a specific molar ratio (e.g., 1:50 protein to crosslinker).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Sample Preparation for MS:
-
Denature, reduce, and alkylate the crosslinked proteins.
-
Digest the proteins with trypsin overnight.
-
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.
Mass Spectrometry Data Analysis Workflow
The analysis of data from XL-MS experiments requires specialized software to identify the crosslinked peptides from the complex spectra.
Caption: A generalized workflow for crosslinking mass spectrometry experiments.
Signaling Pathway Visualization
Crosslinking data can provide crucial distance constraints for modeling protein complexes and understanding signaling pathways. For example, in a hypothetical signaling pathway where Protein A activates Protein B upon ligand binding, XL-MS can be used to map the interaction interface between the two proteins in the presence and absence of the ligand, revealing conformational changes.
A Researcher's Guide to Validating Sulfo-SPP Sodium Binding Affinity with Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, rigorous validation of a compound's binding affinity to its target is a cornerstone of preclinical research. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for validating the binding of Sulfo-SPP sodium, a novel sulfonamide-based compound. Supported by experimental protocols and data, this guide will assist in making informed decisions for hit-to-lead optimization.
Isothermal Titration Calorimetry stands as a gold-standard method for characterizing the thermodynamics of biomolecular interactions.[1][2] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[1][3][4] This detailed information is invaluable for understanding the driving forces behind molecular recognition and for guiding the optimization of drug candidates.
Comparative Analysis of Validation Techniques
While ITC provides a comprehensive thermodynamic characterization, other techniques offer complementary information and may be more suitable for specific applications. The choice of method often depends on factors such as throughput requirements, sample consumption, and the specific questions being addressed.
| Technique | Principle | Parameters Measured | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule in solution. | Binding Affinity (K D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Gold standard for thermodynamics, in-solution measurement, no labeling required. | Lower throughput, requires higher sample concentrations. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding Affinity (K D), Association Rate (k on), Dissociation Rate (k off) | High sensitivity, real-time kinetics, lower sample consumption. | Immobilization can alter protein conformation, potential for non-specific binding. |
| Biolayer Interferometry (BLI) | Measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. | Binding Affinity (K D), Association Rate (k on), Dissociation Rate (k off) | High throughput, real-time kinetics, can be used with crude samples. | Immobilization required, lower sensitivity than SPR. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding Affinity (K D) | Low sample consumption, in-solution measurement, wide range of affinities. | Requires fluorescent labeling of one binding partner, potential for artifacts from labeling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of atomic nuclei upon ligand binding. | Binding Site Mapping, Structural Information, Binding Affinity (K D) | Provides detailed structural information, can detect very weak interactions. | Requires large amounts of isotopically labeled protein, lower throughput. |
Table 1: Comparison of Biophysical Techniques for Binding Validation.
Quantitative Data Summary
The following table presents hypothetical data for the validation of this compound binding to its putative target, Dihydropteroate Synthase (DHPS), using various techniques.
| Technique | Binding Affinity (K D) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) | Association Rate (k on) (M ⁻¹s ⁻¹) | Dissociation Rate (k off) (s ⁻¹) |
| ITC | 1.5 µM | -8.5 | 5.2 | 1.1 | N/A | N/A |
| SPR | 1.2 µM | N/A | N/A | N/A | 2.3 x 10⁵ | 2.8 x 10⁻¹ |
| BLI | 1.8 µM | N/A | N/A | N/A | 1.9 x 10⁵ | 3.4 x 10⁻¹ |
| MST | 2.1 µM | N/A | N/A | N/A | N/A | N/A |
Table 2: Hypothetical Validation Data for this compound Binding to Dihydropteroate Synthase.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the steps for validating the binding of this compound to its target protein, Dihydropteroate Synthase (DHPS).
1. Sample Preparation:
-
Protein (DHPS): The protein should be extensively dialyzed against the final experimental buffer to minimize buffer mismatch effects. The final concentration should be accurately determined using a reliable method such as UV-Vis spectroscopy. A typical starting concentration is 10-20 µM.
-
Ligand (this compound): The small molecule, this compound, should be dissolved in the same dialysis buffer as the protein. The concentration should be 10-20 times the expected K D. For an expected K D in the low micromolar range, a starting concentration of 100-200 µM is recommended. If DMSO is required for solubility, the final concentration should be matched in both the protein and ligand solutions and should not exceed 10%.
-
Buffer: A buffer with a known, low ionization enthalpy (e.g., phosphate or HEPES) is recommended to minimize heat changes due to buffer effects. The pH should be optimized for protein stability and binding activity.
2. ITC Experiment Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe of the ITC instrument according to the manufacturer's protocol.
-
Load the DHPS solution into the sample cell and the this compound solution into the injection syringe, ensuring no air bubbles are present.
-
Place the reference cell filled with the experimental buffer.
-
Set the experimental temperature, typically 25°C, and allow the system to equilibrate.
3. Titration and Data Acquisition:
-
Perform a series of injections (e.g., 1-2 µL each) of the this compound solution into the DHPS solution.
-
The heat change for each injection is measured until the protein becomes saturated with the ligand, and the heat signal approaches the heat of dilution.
-
A control experiment, titrating this compound into the buffer alone, should be performed to determine the heat of dilution.
4. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
The resulting isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K A)), where K A = 1/K D.
Visualizations
Signaling Pathway
Sulfonamides, like the hypothetical this compound, typically act as competitive inhibitors of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth.
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.
Experimental Workflow
The workflow for validating the binding of this compound to its target protein using ITC involves several key steps, from sample preparation to data analysis.
Caption: Step-by-step workflow for an Isothermal Titration Calorimetry experiment.
Logical Relationship
The data obtained from ITC provides direct evidence of the binding interaction between this compound and its target, thereby validating the initial findings from screening assays.
Caption: Logical flow from initial findings to validation using ITC.
References
A Researcher's Guide to Surface Plasmon Resonance (SPR) Analysis of Sulfo-SPP Sodium Crosslinked Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) analysis of proteins crosslinked with Sulfo-SPP (Sulfosuccinimidyl 4-phenyl-diazirine) sodium salt against alternative analytical techniques. Discover detailed experimental protocols, quantitative data comparisons, and visual workflows to inform your research and development decisions.
Introduction to SPR and Protein Crosslinking
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2][3] It measures changes in the refractive index on a sensor chip surface as molecules associate and dissociate, providing valuable kinetic and affinity data.[4][5]
Chemical crosslinking can be a valuable tool in conjunction with SPR to study transient or weak protein-protein interactions. By covalently linking interacting proteins, the stability of the complex is increased, facilitating its detection and characterization by SPR. Sulfo-SPP is a hetero-bifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photo-reactive phenyl-diazirine group. The NHS ester reacts with primary amines (e.g., lysine residues) on a protein, while the diazirine can be activated by UV light to form a covalent bond with nearby amino acid residues of an interacting protein.
Performance Comparison: SPR of Sulfo-SPP Crosslinked Proteins vs. Alternatives
The choice of analytical technique depends on the specific research question, the nature of the interacting molecules, and the desired data output. This section compares SPR analysis of Sulfo-SPP crosslinked proteins with non-crosslinked SPR analysis and two common alternative techniques: Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).
| Parameter | SPR (Sulfo-SPP Crosslinked) | SPR (Non-Crosslinked) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures change in refractive index due to mass change on a sensor surface. Crosslinking stabilizes the complex. | Measures change in refractive index due to mass change on a sensor surface. | Measures interference pattern of light reflected from a biosensor tip. | Measures heat changes associated with binding events in solution. |
| Primary Data | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Enthalpy (ΔH), Entropy (ΔS), Affinity (KD), Stoichiometry (n) |
| Sample Requirement | Low (µg) | Low (µg) | Low (µg) | High (mg) |
| Throughput | Medium to High | Medium to High | High | Low |
| Immobilization | Required (Ligand) | Required (Ligand) | Required (Ligand) | Not Required |
| Labeling | Label-free (crosslinker is a modification) | Label-free | Label-free | Label-free |
| Key Advantage | Enables the study of transient or weak interactions by stabilizing the complex. | Provides real-time kinetic data for a wide range of interactions. | High throughput, less sensitive to bulk refractive index changes. | Provides a complete thermodynamic profile of the interaction. |
| Key Limitation | Crosslinking may alter protein conformation and affect binding kinetics. | May not be suitable for very weak or transient interactions. | Lower sensitivity compared to SPR, especially for small molecules. | Requires large amounts of sample and is low throughput. |
Experimental Protocols
Protocol 1: Sulfo-SPP Crosslinking of Proteins for SPR Analysis
This protocol provides a general guideline for crosslinking two interacting proteins (Protein A and Protein B) using Sulfo-SPP prior to SPR analysis. Optimization is crucial for each specific protein pair.
Materials:
-
Purified Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-SPP sodium salt
-
Anhydrous DMSO
-
UV lamp (365 nm)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Immediately before use, dissolve Sulfo-SPP in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
NHS-ester Labeling of "Bait" Protein (Protein A):
-
Add a 20-fold molar excess of the Sulfo-SPP stock solution to the solution of Protein A.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Remove excess, unreacted Sulfo-SPP using a desalting column equilibrated with an appropriate buffer.
-
-
Formation of the Protein Complex:
-
Mix the Sulfo-SPP labeled Protein A with an equimolar amount of "prey" Protein B.
-
Incubate for 1-2 hours at 4°C to allow for complex formation.
-
-
Photo-activated Crosslinking:
-
Expose the protein complex solution to UV light (365 nm) on ice for 15-30 minutes. The optimal exposure time should be determined empirically.
-
-
SPR Analysis:
-
The crosslinked protein complex can now be used as the analyte in an SPR experiment, or one of the crosslinked partners can be immobilized as the ligand.
-
Protocol 2: SPR Analysis of the Crosslinked Protein Complex
This protocol outlines the general steps for analyzing the interaction of the crosslinked protein complex with a third binding partner or for confirming the stability of the crosslinked complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Crosslinked protein sample
-
Analyte solution
Procedure:
-
Sensor Chip Preparation:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Ligand Immobilization:
-
Inject the protein to be immobilized (either one of the crosslinked partners or a capture antibody) diluted in the immobilization buffer.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl to block any remaining active esters on the surface.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (the crosslinked complex or a third interactor) over the immobilized surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Caption: Workflow for Sulfo-SPP crosslinking of two interacting proteins.
Caption: General experimental workflow for a Surface Plasmon Resonance experiment.
Caption: Application of SPR with crosslinking to study a signaling pathway.
Conclusion
The integration of Sulfo-SPP crosslinking with SPR analysis offers a robust method for the characterization of otherwise intractable protein-protein interactions. While crosslinking can potentially influence the native conformation and binding kinetics of proteins, the ability to stabilize transient complexes provides a significant advantage for detailed biophysical analysis. The choice between crosslinked SPR and alternative techniques such as BLI and ITC should be guided by the specific experimental goals, with each method offering unique insights into the molecular interactions under investigation. Careful experimental design and data interpretation are paramount to generating reliable and meaningful results.
References
- 1. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of In Vivo Crosslinking: A Comparative Guide to Sulfo-SPP Sodium and Its Alternatives
For researchers in the life sciences and drug development, capturing the fleeting dance of protein-protein interactions within a living cell is paramount. In vivo crosslinking provides a powerful snapshot of these interactions in their native environment. This guide offers an objective comparison of Sulfo-SPP sodium and its alternatives for in vivo crosslinking studies, complete with experimental data and detailed protocols to inform your choice of reagent.
Understanding the Landscape of In Vivo Crosslinkers
The ideal in vivo crosslinker should be a molecular bridge, stabilizing protein complexes without disrupting the cellular machinery. Key characteristics to consider when selecting a crosslinker include its reactivity, spacer arm length, cell permeability, and whether the crosslink is reversible.
Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) sodium is a heterobifunctional crosslinker.[1] It features a water-soluble Sulfo-NHS ester that reacts with primary amines (like the side chain of lysine) and a pyridyldithiol group that reacts with sulfhydryls (like the side chain of cysteine). A key feature of Sulfo-SPP is its cleavable disulfide bond, allowing for the reversal of the crosslink under reducing conditions.[1] Due to its charged sulfonate group, Sulfo-SPP is membrane-impermeable, making it an excellent choice for studying cell surface protein interactions.[1]
A Comparative Analysis of In Vivo Crosslinking Reagents
To aid in the selection of the most appropriate crosslinker for your research, the following table summarizes the key properties of this compound and its common alternatives.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Cell Permeability | Reversible/Cleavable? | Key Advantages | Key Disadvantages |
| This compound | Heterobifunctional | Sulfo-NHS ester, Pyridyldithiol | 6.8 | No | Yes (Disulfide bond) | Water-soluble, cleavable, targets specific amino acid pairs. | Limited to extracellular or cell-surface proteins in intact cells. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Sulfo-NHS ester | 11.4[2] | No | No | Water-soluble, well-characterized for crosslinking primary amines.[2] | Not cleavable, limited to extracellular proteins in intact cells. |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester | 11.4 | Yes | No | Cell-permeable for intracellular crosslinking. | Not cleavable, less water-soluble than BS3. |
| Formaldehyde | Zero-length | Primary amines, other nucleophiles | ~2 | Yes | Yes (by heat) | Highly cell-permeable, very short spacer arm captures close interactions. | Can be less specific and lead to extensive crosslinking. |
| SDA (Succinimidyl 4,4'-azipentanoate) & derivatives | Heterobifunctional, Photo-activatable | NHS ester, Diazirine | 3.9 (SDA) | Yes (SDA), No (Sulfo-SDA) | No (most common forms) | Temporal control of crosslinking via UV activation. | Requires UV activation which can potentially damage cells. |
In-Depth Experimental Protocols
The following section provides detailed methodologies for key in vivo crosslinking experiments. It is crucial to optimize reagent concentrations and incubation times for each specific cell type and target protein.
General Workflow for In Vivo Crosslinking
A typical in vivo crosslinking experiment follows a series of core steps, from cell preparation to the final analysis of the crosslinked complexes.
Protocol 1: Crosslinking of Cell Surface Proteins with BS3
This protocol is designed for the use of a membrane-impermeable crosslinker to capture interactions on the exterior of the cell.
Materials:
-
Cells of interest in culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. On the day of the experiment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Crosslinking Reaction: Immediately before use, prepare a fresh solution of BS3 in ice-cold PBS at a concentration of 1-2 mM. Aspirate the final PBS wash and add the BS3 solution to the cells.
-
Incubation: Incubate the cells with the BS3 solution for 30 minutes at 4°C with gentle rocking.
-
Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at 4°C with gentle rocking.
-
Cell Lysis and Analysis: Aspirate the quenching solution and wash the cells once with ice-cold PBS. Lyse the cells using an appropriate lysis buffer. The crosslinked protein complexes can then be analyzed by SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.
Protocol 2: Intracellular Crosslinking with Formaldehyde
Formaldehyde is a widely used crosslinker for intracellular applications due to its high cell permeability.
Materials:
-
Cells of interest in culture
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37% solution)
-
Quenching solution (e.g., 1.25 M Glycine in PBS)
-
Lysis buffer (e.g., SDS lysis buffer)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency.
-
Crosslinking Reaction: Add formaldehyde directly to the culture medium to a final concentration of 1% (standard conditions may need optimization). Swirl the plate gently to mix.
-
Incubation: Incubate the cells for 10 minutes at room temperature.
-
Quenching: Stop the reaction by adding the glycine solution to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS and pellet by centrifugation. Lyse the cell pellet with an appropriate lysis buffer.
-
Reversal of Crosslinks (Optional): To analyze individual proteins, the crosslinks can be reversed by heating the sample in SDS-PAGE sample buffer at 95-100°C for 15-30 minutes.
Protocol 3: Two-Step Photo-Crosslinking with a Sulfo-SDA Derivative
This protocol allows for temporal control over the crosslinking event, which is particularly useful for capturing transient interactions. This example uses a membrane-impermeable version (Sulfo-SDA).
Materials:
-
Cells of interest in culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-SDA derivative
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
UV lamp (365 nm)
-
Lysis buffer
Procedure:
-
Step 1: NHS-Ester Reaction:
-
Wash cells twice with ice-cold PBS.
-
Dissolve the Sulfo-SDA derivative in ice-cold PBS to the desired concentration (e.g., 1-2 mM).
-
Add the crosslinker solution to the cells and incubate for 30 minutes at 4°C in the dark to allow the NHS ester to react with primary amines.
-
-
Quenching of NHS-Ester: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at 4°C in the dark.
-
Step 2: Photo-Activation:
-
Wash the cells once with ice-cold PBS.
-
Place the cells on ice and irradiate with a UV lamp (365 nm) for 10-15 minutes to activate the diazirine group and induce crosslinking.
-
-
Cell Lysis and Analysis: Lyse the cells and proceed with downstream analysis as described in the previous protocols.
Visualizing a Key Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is often implicated in cancer. Understanding the protein-protein interactions within this pathway is a key area of research where in vivo crosslinking is applied.
Making an Informed Decision
The choice of an in vivo crosslinker is a critical step in experimental design. The decision should be guided by the specific biological question being addressed.
References
Safety Operating Guide
Essential Safety and Handling Guide for Sulfo-SPP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Sulfo-SPP sodium salt (CAS No. 452072-24-1). Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Classification
This compound salt is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements:
Personal Protective Equipment (PPE)
All personnel handling this compound salt must use the following personal protective equipment.
| Protection Type | Specific PPE | Standard/Specification |
| Eye Protection | Chemical safety goggles | ANSI Z87.1 or EN 166 |
| Hand Protection | Chemical-resistant gloves | Neoprene or Nitrile rubber |
| Body Protection | Laboratory coat | Standard lab coat |
| Respiratory Protection | NIOSH-approved respirator | Required when dust is generated |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and prevent contamination.
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area, preferably under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Storage | Keep container tightly sealed. Store in a cool, dry, and well-ventilated area. |
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Inhalation | Immediately relocate self or casualty to fresh air. |
Spill and Disposal Plan
Handle all spills and waste as hazardous.
| Action | Procedure |
| Spill Containment | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Try to prevent further leakage or spillage. Keep the product away from drains or water courses. Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders). |
| Waste Disposal | Dispose of contents/container to an approved waste disposal plant. Do not allow to enter sewers or waterways. All waste must be treated as hazardous. |
Experimental Workflow for Safe Handling of this compound Salt
The following diagram outlines the procedural steps for the safe handling of this compound salt from receipt to disposal, ensuring safety at each stage.
Caption: Safe handling workflow for this compound salt.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
